ZSTK474
Description
ZSTK474 has been used in trials studying the treatment of Neoplasms.
PI3K Inhibitor this compound is an orally available, s-triazine derivative, ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor this compound inhibits all four PI3K isoforms. Inhibiting the activation of the PI3K/AKT kinase (or protein kinase B) signaling pathway results in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents. This agent does not induce apoptosis but rather induces strong G(0)/G(1) arrest, which might contribute to its favorable efficacy in tumor cells.
ZSTK-474 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
phosphatidylinositol 3-kinase inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNLRPZOWWDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197179 | |
| Record name | ZSTK474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475110-96-4 | |
| Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ZSTK474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZSTK-474 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12904 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZSTK474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZSTK-474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ZSTK474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSTK474 is a potent, orally available, ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers and professionals in the field of drug development. The document details the methodologies of key experiments, presents quantitative data in structured tables, and visualizes complex processes through diagrams to facilitate a comprehensive understanding of this promising anticancer agent.
Discovery of this compound: A Chemocentric Approach
This compound, an s-triazine derivative, was identified from a chemical library of over 1500 analogues synthesized by Zenyaku Kogyo Co., Ltd.[1][2] The initial screening revealed its potent antiproliferative activity against a panel of 39 human cancer cell lines (JFCR39), although its molecular target was initially unknown.[1][2]
The identification of PI3K as the molecular target of this compound was accomplished using the JFCR39 drug discovery system in conjunction with the COMPARE analysis algorithm.[1][2] This bioinformatic approach correlates the growth inhibition profiles ("fingerprints") of a test compound with those of standard anticancer agents with known mechanisms of action. The fingerprint of this compound exhibited a strong correlation with that of the known PI3K inhibitor LY294002, suggesting a similar mode of action.[1]
Experimental Workflow: JFCR39 COMPARE Analysis
Chemical Synthesis of this compound
This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, can be synthesized via two primary routes. Both methods involve the coupling of a benzimidazole intermediate with a morpholino-substituted triazine core.
Synthesis Route A
This route involves a two-step process starting with the reaction of 2-(difluoromethyl)benzimidazole with 2,4-dichloro-6-morpholino-1,3,5-triazine to form a monochloro intermediate. This intermediate is then reacted with morpholine to yield this compound.
Synthesis Route B
A more direct, one-step approach involves the reaction of 2-(difluoromethyl)benzimidazole with 2-chloro-4,6-dimorpholino-1,3,5-triazine at an elevated temperature to produce this compound.
Experimental Protocol: Synthesis of this compound (Representative)
Materials:
-
2-(difluoromethyl)benzimidazole
-
2-chloro-4,6-dimorpholino-1,3,5-triazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure (based on Route B):
-
To a solution of 2-(difluoromethyl)benzimidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Mechanism of Action: Pan-Class I PI3K Inhibition
Biochemical assays have confirmed that this compound is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[1] Lineweaver-Burk plot analysis demonstrates that this compound competes with ATP for binding to the kinase domain of PI3K. This inhibition of PI3K activity blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway and this compound Inhibition
Quantitative Biological Activity
The inhibitory potency of this compound against PI3K isoforms and its antiproliferative activity against various cancer cell lines have been quantified through in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Reference |
| IC50 (nM) | 16 | 44 | 5 | 49 | [1] |
| Ki (nM) | 6.7 | 10.4 | 1.8 | 11.7 | [3] |
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Mean of 39 cell lines | Various | 0.32 | [1] |
| A549 | Lung | ~0.1 | [2] |
| OVCAR-3 | Ovarian | ~0.1 | [4] |
| PC-3 | Prostate | ~0.1 | [2] |
| WiDr | Colon | ~0.1 | [5] |
Key Experimental Protocols
PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay quantitatively measures the production of PIP3, the product of PI3K activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
PIP2 substrate
-
ATP
-
This compound (or other inhibitors)
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)
-
384-well assay plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents and incubate to allow for complex formation.
-
Read the plate on an HTRF microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of PI3K activity for each concentration of this compound and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.
Human Tumor Xenograft Model
This in vivo model evaluates the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
This compound formulated for oral administration (e.g., in 5% hydroxypropylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like phospho-Akt).
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
In Vivo Antitumor Efficacy and Pharmacodynamics
Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models without causing noticeable toxicity.[2][4][5] The antitumor effect of this compound correlates with the inhibition of Akt phosphorylation in the tumor tissue, which can serve as a pharmacodynamic biomarker of its activity.[4]
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |
| A549 | Lung | 200 mg/kg, p.o., daily | Significant | [2] |
| PC-3 | Prostate | 200 mg/kg, p.o., daily | Significant | [2] |
| WiDr | Colon | 400 mg/kg, p.o., daily | Obvious | [5] |
| RXF-631L | Renal | Not specified | Significant | [6] |
Furthermore, this compound has been shown to possess anti-angiogenic properties by inhibiting the expression of HIF-1α and the secretion of VEGF in cancer cells, as well as by directly inhibiting PI3K in endothelial cells.[6] This dual mechanism contributes to its overall antitumor efficacy.
Conclusion
This compound is a well-characterized, potent pan-class I PI3K inhibitor with a compelling preclinical profile. Its discovery through a systematic, informatics-driven approach highlights the power of integrated drug discovery platforms. The straightforward chemical synthesis and demonstrated in vitro and in vivo efficacy, coupled with a favorable safety profile in animal models, underscore its potential as a therapeutic candidate for the treatment of various cancers. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the ongoing development and evaluation of PI3K-targeted cancer therapies.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural Effects of Morpholine Replacement in this compound on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ZSTK474: An In-Depth Technical Guide to a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSTK474 is a potent, orally bioavailable, and ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a broad range of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound. Detailed data is presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and drug development professionals working with or interested in this compound and the broader field of PI3K-targeted cancer therapy.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, is a synthetic s-triazine derivative. Its chemical structure is characterized by a central triazine ring substituted with two morpholino groups and a difluoromethyl-benzimidazole moiety.
Below is a table summarizing the key chemical identifiers and physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 2-(2-Difluoromethyl-1H-benzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine |
| Synonyms | ZSTK-474 |
| Molecular Formula | C₁₉H₂₁F₂N₇O₂ |
| Molecular Weight | 417.41 g/mol |
| CAS Number | 475110-96-4 |
| SMILES String | C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 |
| InChI Key | HGVNLRPZOWWDKD-UHFFFAOYSA-N |
| Solubility | Soluble in DMSO |
Pharmacological Properties
Mechanism of Action
This compound is a potent and selective inhibitor of class I PI3K isoforms. Lineweaver-Burk plot analysis has revealed that this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[2] The downstream effects of this compound treatment include the inhibition of Akt phosphorylation and the subsequent dephosphorylation of its substrates, such as GSK-3β and FOXO transcription factors.[3] A key cellular outcome of this compound-mediated PI3K inhibition is the induction of a strong G0/G1 cell cycle arrest, rather than apoptosis, in many cancer cell lines.[4][5]
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms, with a particular potency towards the δ isoform.[6] The IC₅₀ and Kᵢ values are summarized in the table below.
| PI3K Isoform | IC₅₀ (nM)[6] | Kᵢ (nM)[1] |
| PI3Kα | 16 | 6.7 |
| PI3Kβ | 44 | 10.4 |
| PI3Kγ | 49 | 11.7 |
| PI3Kδ | 4.6 | 1.8 |
Notably, this compound exhibits high selectivity for class I PI3Ks. It has been shown to have weak inhibitory activity against other members of the PI3K-like kinase (PIKK) family, such as mTOR and DNA-PK, and negligible activity against a large panel of other protein kinases.[7]
In Vitro and In Vivo Efficacy
This compound has demonstrated broad-spectrum antiproliferative activity against a wide variety of human cancer cell lines.[8] In vivo studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, tumor regression.[9] The antitumor efficacy of this compound in vivo has been correlated with the inhibition of Akt phosphorylation in tumor tissues.[3]
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| B16F10 | Melanoma | 100-400 mg/kg, oral, daily for 14 days | Dose-dependent tumor regression.[9] |
| A549 | Lung Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |
| PC-3 | Prostate Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |
| WiDr | Colon Cancer | 400 mg/kg, oral, daily (days 0-13, except 3 & 10) | Significant tumor growth inhibition.[10] |
| SYO-1 | Synovial Sarcoma | 400 mg/kg, oral, on indicated days | Tumor growth suppression.[2] |
Experimental Protocols
PI3K Enzyme Activity Assay (Radioisotopic)
This protocol describes a method for determining the inhibitory activity of this compound against immunoprecipitated PI3K.
-
Cell Lysis and Immunoprecipitation:
-
Lyse A549 human lung carcinoma cells in a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, and 1% Igepal CA-630.[9]
-
Centrifuge the lysate at 20,000 x g for 10 minutes at 4°C.
-
Incubate the supernatant with an anti-p85 polyclonal antibody and protein G-agarose beads to immunoprecipitate PI3K.[9]
-
-
Kinase Reaction:
-
Wash the immunoprecipitates sequentially with buffers of decreasing stringency.
-
Resuspend the beads in a reaction buffer containing phosphatidylinositol (PI) as a substrate.
-
Pre-incubate the mixture with varying concentrations of this compound for 5 minutes at 25°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂.[9]
-
Incubate the reaction mixture for 20 minutes at 25°C.
-
-
Analysis:
-
Stop the reaction and extract the lipids.
-
Separate the phosphorylated products by thin-layer chromatography (TLC).
-
Visualize the radiolabeled phosphatidylinositol-3-phosphate (PIP3) by autoradiography.[11]
-
Quantify the radioactivity of the PIP3 spots using a scintillation counter to determine the extent of PI3K inhibition.[11]
-
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures the antiproliferative effect of this compound on cancer cell lines.
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 48 hours.[8]
-
-
Cell Fixation and Staining:
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.[8]
-
-
Measurement:
-
Wash away the unbound dye with 1% acetic acid and air dry the plates.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ (50% growth inhibition) value from the dose-response curve.[8]
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Tumor Implantation:
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into control and treatment groups.[10]
-
Prepare this compound as a suspension in a vehicle such as 5% hydroxypropylcellulose in water.[9]
-
Administer this compound orally at the desired dose and schedule (e.g., 400 mg/kg, daily).[10]
-
Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly and calculate the tumor volume.[9]
-
Monitor the body weight and general health of the mice as indicators of toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-Akt).[3]
-
ADME and Toxicology
Preclinical studies have indicated that this compound is orally bioavailable and generally well-tolerated in animal models, with no significant toxic effects observed in critical organs at therapeutic doses.[1] A Phase I clinical trial in patients with advanced solid malignancies established a maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of 150 mg/day.[12] The most common drug-related adverse events were mild to moderate and included diarrhea, nausea, and vomiting.[12]
Conclusion
This compound is a well-characterized, potent, and selective pan-class I PI3K inhibitor with a compelling preclinical profile. Its ATP-competitive mechanism of action, broad-spectrum antiproliferative activity, and in vivo efficacy, coupled with a manageable safety profile, underscore its potential as a therapeutic agent for various cancers. This technical guide provides a foundational resource for further investigation and development of this compound and other PI3K-targeted therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of this compound, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
ZSTK474: A Potent Pan-Class I PI3K Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZSTK474 is a novel, orally available s-triazine derivative that acts as a potent, ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3Ks).[1] It exhibits a pan-inhibitory profile, targeting all four class I isoforms (α, β, δ, and γ) with high affinity.[2][3][4] This targeted inhibition of the PI3K/Akt/mTOR signaling pathway leads to the suppression of tumor cell growth and proliferation, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][5] Preclinical studies have demonstrated significant antitumor efficacy in various cancer models, both in vitro and in vivo.[2][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its isoform selectivity, impact on downstream signaling, and detailed experimental protocols for its characterization.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.
This compound exerts its antitumor effects by directly inhibiting the catalytic activity of class I PI3K isoforms.[2] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This blockade of PIP3 production leads to the subsequent inactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[6]
The inhibition of Akt phosphorylation by this compound has been shown to decrease the levels of phosphorylated glycogen synthase kinase 3β (GSK-3β) and cyclin D1, key regulators of cell cycle progression.[6] This ultimately results in a G0/G1 phase cell cycle arrest, thereby halting tumor cell proliferation.[5] Notably, this compound's primary mechanism of action is cytostatic rather than cytotoxic, as it does not typically induce significant apoptosis in most cancer cell lines.[5]
PI3K Signaling Pathway and this compound Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Quantitative Data: Isoform Selectivity and Potency
This compound is characterized as a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four isoforms. The following tables summarize the in vitro inhibitory activities of this compound against the PI3K isoforms.
Table 1: IC50 Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα | 16 | [2][3] |
| PI3Kβ | 44 | [2][3] |
| PI3Kδ | 4.6 - 5 | [2][3] |
| PI3Kγ | 49 | [2][3] |
Table 2: Ki Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | Ki (nM) | Reference |
| PI3Kα | 6.7 | [7] |
| PI3Kβ | 10.4 | [7] |
| PI3Kδ | 1.8 | [7] |
| PI3Kγ | 11.7 | [7] |
These data indicate that while this compound is a pan-inhibitor, it exhibits a slightly higher potency for the PI3Kδ isoform.[7][8]
Experimental Protocols
In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This non-radioactive assay is a common method to determine the enzymatic activity of PI3K and the inhibitory potential of compounds like this compound.[2]
Principle: The assay measures the production of PIP3 through a competitive immunoassay format. A biotinylated PIP3 tracer competes with the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain, which is in turn detected by a Europium-labeled anti-GST antibody. The HTRF signal is inversely proportional to the amount of PIP3 produced.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the PI3K enzyme (e.g., recombinant human PI3Kα, β, δ, or γ), the lipid substrate (PIP2), and the test compound (this compound) in a reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagents: a mixture of biotin-PIP3, GST-GRP1-PH, and Europium-labeled anti-GST antibody.
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the percent inhibition based on the signals from control wells (no inhibitor) and background wells (no enzyme). IC50 values are determined by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro PI3K HTRF Assay
Caption: A generalized workflow for determining the IC50 of this compound using an HTRF assay.
Western Blot Analysis of Akt Phosphorylation
This technique is used to assess the downstream effects of this compound on the PI3K pathway within cells.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by gel electrophoresis. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-Akt Ser473), one can determine the effect of a compound on its activation state.
Protocol Outline:
-
Cell Treatment: Culture cancer cells to a desired confluency and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., Ser473 or Thr308).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Structural Basis of Inhibition
The co-crystal structure of this compound in complex with the p110δ isoform of PI3K has been elucidated, providing a detailed understanding of its binding mode.
This compound binds within the ATP-binding pocket of the kinase domain. Key interactions include:
-
A hydrogen bond between the oxygen atom of one of the morpholino groups and the backbone amide of Valine 828 in the hinge region.
-
The benzimidazole group extends into an "affinity pocket," where its nitrogen can act as a hydrogen bond acceptor for the primary amine of Lysine 779.
These interactions stabilize the binding of this compound in the active site, effectively preventing the binding of ATP and subsequent kinase activity.
Conclusion
This compound is a well-characterized, potent pan-class I PI3K inhibitor with a clear mechanism of action. Its ability to effectively block the PI3K/Akt signaling pathway and induce cell cycle arrest underscores its potential as an anticancer therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this compound and other PI3K inhibitors. Further investigation into its clinical efficacy and potential combination therapies is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Structural Effects of Morpholine Replacement in this compound on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
ZSTK474: A Potent PI3K Inhibitor Driving G0/G1 Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZSTK474 is a novel and potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has demonstrated significant antitumor activity in a variety of preclinical models. A primary mechanism of its action is the induction of a strong G0/G1 phase cell cycle arrest, effectively halting cancer cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced G0/G1 arrest, detailed experimental protocols for its characterization, and a summary of key quantitative data. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound and other PI3K inhibitors.
Introduction to this compound
This compound is a synthetic s-triazine derivative identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39).[1] Its growth inhibition profile showed a high correlation with that of the classic PI3K inhibitor LY294002, leading to its classification as a PI3K inhibitor.[1][2] Subsequent biochemical assays confirmed that this compound is a potent pan-class I PI3K inhibitor, targeting all four isoforms (α, β, δ, γ) with high selectivity over other protein kinases.[1][3] Unlike many cytotoxic agents, this compound's primary mode of action in suppressing tumor growth is not through the induction of apoptosis but rather by causing a robust G0/G1 cell cycle arrest.[4][5] This characteristic makes it a compelling candidate for cancer therapy, particularly in tumors with a dysregulated PI3K/Akt/mTOR pathway.[6][7][8]
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10][11] In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell division.[7] this compound exerts its effect by directly inhibiting PI3K, the upstream kinase in this pathway.
The key steps in the pathway leading to G0/G1 arrest are:
-
PI3K Inhibition: this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1]
-
Akt Deactivation: The reduction in PIP3 levels prevents the recruitment and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][9]
-
Modulation of Downstream Effectors: Inactivated Akt can no longer phosphorylate and regulate its numerous downstream targets that promote cell cycle progression. This leads to:
-
Decreased Cyclin D1 and CDK4/6: The inhibition of the PI3K/Akt pathway suppresses the expression of Cyclin D1.[4][12] Cyclin D1 forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6), which is essential for progression through the G1 phase.[13][14] Treatment with this compound has been shown to reduce the levels of both Cyclin D1 and CDK4.[3][15]
-
Increased p21 and p27 Levels: The pathway's inhibition leads to the enhanced expression and stabilization of CDK inhibitors (CKIs) such as p21Cip1 and p27Kip1.[3][12][15] These proteins bind to and inhibit the activity of Cyclin-CDK complexes, acting as crucial brakes on the cell cycle.[16][17]
-
Dephosphorylation of Retinoblastoma Protein (pRb): The combined effect of reduced Cyclin D1/CDK4/6 activity and increased levels of CKIs leads to the dephosphorylation (or hypo-phosphorylation) of the retinoblastoma protein (pRb).[1][12] In its hypo-phosphorylated state, pRb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the S phase. This blockade at the G1/S checkpoint results in cell cycle arrest.[13]
-
Signaling Pathway Diagram
Caption: this compound inhibits PI3K, leading to G0/G1 arrest.
Quantitative Data Summary
This compound has demonstrated potent growth inhibitory and cell cycle arrest effects across a wide range of human cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentrations of this compound
This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Cancer | IC50 | 1.08 | [12] |
| WiT49 | Wilms' Tumor | IC50 | 2.0 | [3][15] |
| WT-CLS1 | Wilms' Tumor | IC50 | 2.51 | [3][15] |
| A549 | Lung Cancer | GI75 | 1.0 | [18] |
| PC9 | Lung Cancer | GI75 | 1.3 | [18] |
| H1650 | Lung Cancer | GI75 | 1.6 | [18] |
| JFCR39 Panel | Various (39 lines) | Mean GI50 | 0.32 | [1][2] |
Table 2: Effect of this compound on Cell Cycle Distribution
This table details the dose-dependent effect of this compound on the percentage of cells in the G0/G1 phase, as determined by flow cytometry.
| Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % of Cells in G0/G1 Phase (Mean ± SD) | Reference |
| MCF-7 | 0 (Control) | 24 | 55.2 ± 3.1 | [12] |
| 0.1 | 24 | 60.5 ± 2.8 | [12] | |
| 2.0 | 24 | 72.8 ± 3.5 | [12] | |
| 4.0 | 24 | 78.4 ± 4.2 | [12] | |
| HL60 | 0 (Control) | 48 | 45.1 ± 2.5 | [19] |
| 0.5 | 48 | 62.3 ± 3.1 | [19] | |
| 2.0 | 48 | 75.6 ± 3.8 | [19] | |
| HL60/ADR | 0 (Control) | 48 | 48.2 ± 2.9 | [19] |
| 0.5 | 48 | 65.4 ± 3.3 | [19] | |
| 2.0 | 48 | 79.1 ± 4.0 | [19] | |
| A549 | 1.0 (GI75) | 24 | Significant Increase vs. Control | [18] |
| PC9 | 1.3 (GI75) | 24 | Significant Increase vs. Control | [18] |
| H1650 | 1.6 (GI75) | 24 | Significant Increase vs. Control | [18] |
Key Experimental Methodologies
The investigation of this compound's effect on the cell cycle relies on standard but precise molecular and cellular biology techniques. Below are detailed protocols for the key experiments.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HL60) in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 2, 4 µM) and a vehicle control (e.g., DMSO) for the desired duration (typically 24-48 hours).[19][20]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Transfer cells to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).[20][21]
-
Resuspend the cell pellet in 200-500 µL of cold PBS.
-
While vortexing gently, add 2-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20][21]
-
Incubate the cells for at least 2 hours at 4°C (or overnight at -20°C) for fixation.[20][22]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS with 0.1% Triton X-100.[20][22][23] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[23]
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[20]
-
-
Data Acquisition and Analysis:
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's cell cycle effects.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, confirming the mechanism of action of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Prepare and treat cells with this compound as described in section 4.1.1.
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-p-Rb, anti-total Rb) overnight at 4°C.[3][12][24]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal loading, probe the same membrane for a housekeeping protein like β-actin or GAPDH.[24]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Conclusion
This compound is a well-characterized PI3K inhibitor that effectively induces G0/G1 cell cycle arrest in a broad range of cancer cells. Its mechanism is rooted in the potent inhibition of the PI3K/Akt signaling pathway, which leads to a downstream cascade involving the downregulation of G1 cyclins and CDKs, upregulation of CDK inhibitors, and subsequent dephosphorylation of pRb. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug developers to effectively study and utilize this compound as a tool to probe cell cycle regulation and as a potential therapeutic agent. The provided diagrams and structured data serve as a quick reference for understanding its complex biological activity.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound targeting PIK3R3 inhibits the Wilms’ tumor through G0 / G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound targeting PIK3R3 inhibits the Wilms’ tumor through G0 / G1 phase arrest | PLOS One [journals.plos.org]
- 16. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p27Kip1 Is Required to Mediate a G1 Cell Cycle Arrest Downstream of ATM following Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. assaygenie.com [assaygenie.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
ZSTK474: A Technical Guide to its Inhibitory Effect on Akt Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: ZSTK474 is a potent and specific inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes central to a critical intracellular signaling network, the PI3K/Akt pathway.[1] Dysregulation of this pathway is a common event in a multitude of human cancers, promoting uncontrolled cell growth, proliferation, and survival.[2][3] this compound exerts its antitumor effects by directly targeting PI3K, leading to the suppression of downstream signaling components, most notably the inhibition of Akt phosphorylation. This guide provides a detailed technical overview of the mechanism of action of this compound, a compilation of its quantitative effects on Akt phosphorylation from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an s-triazine derivative that functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[3][4] By binding to the ATP-binding pocket of PI3K, this compound blocks the catalytic activity of the enzyme.[5][6] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3]
The reduction in PIP3 levels at the cell membrane prevents the recruitment and subsequent activation of downstream kinases, including 3-phosphoinositide-dependent protein kinase-1 (PDK1) and Akt (also known as Protein Kinase B).[3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[7] By inhibiting PI3K, this compound effectively prevents these phosphorylation events, leading to a marked decrease in the levels of phosphorylated Akt (p-Akt) without altering the total amount of Akt protein.[5][8]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified in numerous studies, both in enzymatic assays and in cell-based models.
Table 1: In Vitro Inhibition of PI3K Activity by this compound
| Compound | Concentration | PI3K Activity (% of Control) | 95% Confidence Interval | Source |
|---|---|---|---|---|
| This compound | 1 µM | 4.7% | 3.2% to 6.1% | [5][6] |
| LY294002 | 1 µM | 44.6% | 38.9% to 50.3% |[5][6] |
Table 2: IC50 Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | This compound IC50 (nM) | LY294002 IC50 (nM) | Source |
|---|---|---|---|
| PI3Kα | 16 | 540 | [4] |
| PI3Kβ | 44 | 1600 | [4] |
| PI3Kδ | 4.6 | 460 | [4] |
| PI3Kγ | 49 | 1500 |[4] |
Table 3: Effect of this compound on Akt Phosphorylation in Human Cancer Cell Lines (In Vitro)
| Cell Line | Cancer Type | Concentration | Treatment Time | Effect on p-Akt (Ser473) | Source |
|---|---|---|---|---|---|
| A549 | Non-Small-Cell Lung | 0.5 µM | 5 minutes | Decreased level of phosphorylated Akt | [5] |
| SYO-1 | Synovial Sarcoma | 0.1 - 1 µM | 24 - 48 hours | Dose-dependent decrease | [9] |
| Aska-SS | Synovial Sarcoma | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [9] |
| Yamato-SS | Synovial Sarcoma | 0.1 - 1 µM | 48 hours | Dose-dependent decrease | [9] |
| Multiple Sarcoma Lines | Sarcoma | Various | 0.5, 6, 24 hours | Inhibition of phosphorylation | [10] |
| Colo-357 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |
| BxPC-3 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |
| Panc-1 | Pancreatic Adenocarcinoma | 1 µM | 24 hours | Almost complete reduction | [8] |
| MCF-7 | Breast Cancer | Not specified | Not specified | Suppression of phospho-Akt | [3][11] |
| CT26 | Colorectal Cancer | Not specified | Not specified | Inhibition of p-Akt (S473) |[12] |
Table 4: Effect of this compound on Akt Phosphorylation (In Vivo Xenograft Models)
| Xenograft Model | Cancer Type | This compound Dose | Time Point | Method | Effect on p-Akt (Ser473) | Source |
|---|---|---|---|---|---|---|
| A549 | Non-Small-Cell Lung | 400 mg/kg (oral) | 4 hours post-dose | Immunohistochemistry | Reduced phosphorylation in tumors | [5][6] |
| SYO-1 | Synovial Sarcoma | 400 mg/kg | Not specified | Western Blot | Downregulated phosphorylation |[9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action and a typical experimental approach for studying this compound.
Caption: PI3K/Akt signaling pathway with this compound's inhibitory action.
Caption: Experimental workflow for assessing this compound's effect.
Experimental Protocols
The most common method to assess the phosphorylation status of Akt following treatment with this compound is Western blotting (immunoblotting).[5][9][13]
Objective: To qualitatively and quantitatively measure the levels of phosphorylated Akt (p-Akt) at specific sites (e.g., Ser473, Thr308) relative to total Akt in cancer cells treated with this compound.
A. Cell Culture and Treatment:
-
Seeding: Plate human cancer cells (e.g., A549, MCF-7, SYO-1) in 6-well tissue culture plates and grow in appropriate media (e.g., RPMI 1640 with 5% FBS) until they reach 70-80% confluency.[14]
-
Treatment: Prepare stock solutions of this compound in DMSO.[12] Dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).
-
Incubation: Replace the existing media with the this compound-containing media. Include a vehicle control (DMSO only). Incubate the cells for the desired time points (e.g., 5 min, 30 min, 6 h, 24 h, 48 h).[5][10]
B. Protein Extraction and Quantification:
-
Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well to lyse the cells and solubilize proteins.[14]
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant (total protein extract). Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
C. Western Blotting:
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[14]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[14]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[15] Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Phospho-Akt (Thr308)
-
Total Akt (to confirm equal protein loading and that the drug does not alter total Akt expression)
-
A loading control (e.g., α-tubulin, GAPDH, or actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
D. Data Analysis:
-
Densitometry: Quantify the band intensities from the captured images using software like ImageJ.
-
Normalization: Normalize the intensity of the p-Akt band to the intensity of the total Akt band for each sample. This ratio indicates the relative level of Akt phosphorylation. Further normalization to the loading control can also be performed.
Downstream Cellular Consequences
The inhibition of Akt phosphorylation by this compound leads to several downstream anti-cancer effects. By inactivating Akt, this compound suppresses the activity of downstream effectors like GSK-3β and mTOR.[5][8][16] This cascade of inhibition results in:
-
Cell Cycle Arrest: this compound treatment leads to a decrease in cyclin D1 levels and an increase in the CDK inhibitor p27, causing cells to arrest in the G0/G1 phase of the cell cycle.[11][16][17]
-
Induction of Apoptosis: In some cancer cell lines, particularly sarcomas with specific chromosomal translocations, this compound can induce apoptosis (programmed cell death).[9][18] However, in many other cell types, its primary effect is cytostatic (G1 arrest) rather than cytotoxic.[11][17]
-
Induction of Autophagy: In breast cancer cells, this compound has been shown to induce autophagy, a cellular self-degradation process.[16]
Conclusion
This compound is a highly effective inhibitor of the PI3K/Akt signaling pathway. Through its ATP-competitive inhibition of class I PI3K isoforms, it robustly prevents the phosphorylation and subsequent activation of Akt.[4][5] This mechanism has been extensively validated in numerous cancer cell lines and in vivo models, where this compound demonstrates a dose- and time-dependent reduction in p-Akt levels.[5][8][9] The downstream consequences of this inhibition—primarily cell cycle arrest—underscore its therapeutic potential in cancers characterized by an overactive PI3K/Akt pathway.[11][17] The experimental protocols and quantitative data presented herein provide a comprehensive foundation for researchers investigating the biological impact of this compound.
References
- 1. lktlabs.com [lktlabs.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A bifunctional MAPK/PI3K antagonist for inhibition of tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring phosphorylated Akt and other phosphoinositide 3-kinase-regulated phosphoproteins in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
ZSTK474: A Technical Guide to its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSTK474 is a novel s-triazine derivative that has demonstrated potent antitumor activity. It functions as an ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, effectively targeting a critical signaling pathway frequently dysregulated in cancer. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected pathways and workflows.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling cascade. The inhibition of this pathway leads to a cascade of downstream effects, ultimately impacting cell growth, proliferation, survival, and angiogenesis.
Quantitative Inhibition Data
The inhibitory potency of this compound against various PI3K isoforms and other kinases has been extensively characterized. The following tables summarize the key quantitative data from in vitro assays.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) | Reference |
| PI3Kα | 16 | 6.7 | |
| PI3Kβ | 44 | 10.4 | |
| PI3Kδ | 4.6 - 5 | 1.8 | |
| PI3Kγ | 49 | 11.7 |
Table 2: Comparative PI3K Inhibition
| Compound | Concentration (µM) | % PI3K Activity Remaining (vs. Control) | IC50 (nM) | Reference |
| This compound | 1 | 4.7% (95% CI = 3.2% to 6.1%) | 37 | |
| LY294002 | 1 | 44.6% (95% CI = 38.9% to 50.3%) | 790 | |
| Wortmannin | Not Specified | Not Specified | 11 |
Table 3: Specificity of this compound
| Kinase | Inhibition | Concentration | Reference |
| mTOR | Weak | 100 µM (<40% inhibition) | |
| DNA-PK | Much weaker than PI3K | Not Specified |
Downstream Signaling Pathways
This compound's inhibition of PI3K leads to the modulation of a multitude of downstream signaling molecules. The primary consequence is the suppression of Akt phosphorylation, which in turn affects a wide array of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. This compound effectively downregulates this pathway by inhibiting the phosphorylation of key components.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of:
-
Akt (Ser-473)
-
GSK-3β (Ser-9)
-
TSC2 (Ser-1462)
-
mTOR (Ser-2448)
-
p70S6K (Thr-389)
-
S6 (S235/236)
-
FOXO1 (Thr-24) and FOXO3a (Thr-32)
-
4E-BP1 (Ser65, Thr70, Thr37/46)
-
BAD (S112)
Cell Cycle Regulation
A primary outcome of this compound treatment is the induction of G0/G1 phase cell cycle arrest. This is achieved through the modulation of key cell cycle regulatory proteins. This compound treatment leads to a decrease in Cyclin D1 levels and an increase in the expression of the Cdk inhibitor p27. Furthermore, this compound has been shown to down-regulate the transcription of CDC25A, a phosphatase that activates CDK2 and promotes the G1/S transition.
Figure 2: this compound induces G1 cell cycle arrest.
Apoptosis
The effect of this compound on apoptosis is cell-type dependent. In many cancer cell lines, this compound induces G1 arrest without significant apoptosis. However, in certain contexts, such as in OVCAR3 cells at higher concentrations and in specific sarcoma cell lines (Ewing's sarcoma, alveolar rhabdomyosarcoma, and synovial sarcoma), this compound has been shown to induce apoptosis. The induction of apoptosis is associated with the inhibition of pro-survival signals mediated by Akt, such as the phosphorylation and inactivation of the pro-apoptotic protein BAD. In sarcoma cells, apoptosis induction is evidenced by the cleavage of PARP.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream effects of this compound. Specific details may vary between studies.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation status.
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, Cyclin D1, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
ZSTK474: A Technical Guide to its S-Triazine Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSTK474 is a novel, orally available s-triazine derivative that has demonstrated potent anticancer activity in a breadth of preclinical studies.[1][2] Synthesized by Zenyaku Kogyo Co., Ltd., this small molecule was identified as a powerful inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, anticancer effects, and the experimental methodologies used to elucidate its activity.
This compound, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, emerged from the screening of a chemical library of over 1500 s-triazine derivatives.[1] Its identification as a PI3K inhibitor was achieved through the JFCR39 drug discovery system, which utilizes a panel of 39 human cancer cell lines and COMPARE analysis.[4] This system revealed a similar growth inhibition profile between this compound and the known PI3K inhibitor LY294002.[4]
Mechanism of Action: Pan-Class I PI3K Inhibition
This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), classifying it as a pan-PI3K inhibitor.[5][6][7] Molecular modeling and biochemical assays have confirmed that this compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity.[1][2] This inhibition is reversible and highly selective for class I PI3K isoforms over other lipid and protein kinases, including mTOR and DNA-PK.[4][8]
The inhibitory action of this compound on PI3K disrupts the canonical PI3K/Akt/mTOR signaling pathway, which is crucial for multiple cellular processes that are often hijacked in cancer, including cell growth, proliferation, survival, and angiogenesis.[1][4]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of this compound in the PI3K/Akt signaling cascade.
Caption: this compound inhibits PI3K, blocking downstream Akt signaling.
Quantitative Data on Anticancer Activity
The potency of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations.
Table 1: Inhibitory Activity against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| PI3Kα | 16[4][6][9] | 6.7[6] |
| PI3Kβ | 44[4][6][9] | 10.4[6] |
| PI3Kδ | 5[10] | 1.8[6][7] |
| PI3Kγ | 49[4][6][9] | 11.7[6] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Comparison of PI3K Inhibitory Activity
| Compound | IC50 (nM) |
| This compound | 37 [1][3] |
| LY294002 | 790[1][3] |
| Wortmannin | 11[1][3] |
Table 3: Growth Inhibitory Activity (GI50) against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Mean (39 cell lines) | Various | 0.32 [3][4] |
| Colo-357 | Pancreatic | 0.86[8] |
| BxPC-3 | Pancreatic | 1.16[8] |
| MIA PaCa-2 | Pancreatic | 1.8[8] |
| AsPC-1 | Pancreatic | 0.23[8] |
| PC3 | Prostate | 0.12[11] |
GI50: 50% growth inhibition concentration.
In Vitro and In Vivo Anticancer Effects
Cell Cycle Arrest
A primary mechanism of this compound's antitumor effect is the induction of cell cycle arrest at the G0/G1 phase.[4][12] This is attributed to the downregulation of cyclin D1 and the enhanced expression of the cyclin-dependent kinase inhibitor p27, leading to the dephosphorylation of the retinoblastoma protein (pRB).[1][4] Notably, this compound induces this G0/G1 arrest without significant induction of apoptosis in many cancer cell lines.[12][13]
Anti-Angiogenic Activity
This compound exhibits potent anti-angiogenic effects through a dual mechanism: it inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) by cancer cells and directly inhibits PI3K in endothelial cells.[4] This leads to the inhibition of endothelial cell migration and tube formation.[4]
In Vivo Efficacy
Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models in mice, including those for colon, lung, and prostate cancer.[1][2] These studies have shown tumor regression and growth inhibition at well-tolerated doses.[1] The antitumor efficacy in vivo correlates with the reduction of phosphorylated Akt in tumor tissues, suggesting its potential as a predictive biomarker.[1][4] Phase I clinical trials have been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid malignancies.[14][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anticancer activity of this compound.
PI3K In Vitro Kinase Assay
This protocol describes the measurement of PI3K activity using an immunoprecipitation-based assay.
Caption: Workflow for in vitro PI3K kinase activity assay.
Detailed Steps:
-
Cell Lysis: A549 human lung cancer cells are lysed to prepare a cell lysate containing PI3K.[1]
-
Immunoprecipitation: PI3K is immunoprecipitated from the cell lysate using an anti-p85 polyclonal antibody coupled to agarose beads.[1]
-
Washing: The immunoprecipitates on the agarose beads are washed sequentially with different buffers to remove non-specific binding.[1][3]
-
Pre-incubation with Inhibitor: The washed immunoprecipitates are pre-incubated with this compound, a control inhibitor (e.g., LY294002), or a vehicle control for 5 minutes at 25°C.[1][3]
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate, phosphatidylinositol, and [γ-32P]ATP. The reaction mixture is incubated to allow for the phosphorylation of the substrate.[1][3]
-
Lipid Extraction: The reaction is stopped, and the phospholipids are extracted.
-
Thin-Layer Chromatography (TLC): The extracted phospholipids are separated by TLC to resolve the phosphorylated product (phosphatidylinositol-3-phosphate).
-
Analysis: The TLC plate is subjected to autoradiography, and the amount of incorporated 32P is quantified to determine the PI3K activity.[1]
Cell Proliferation (Sulforhodamine B) Assay
This assay is used to determine the growth-inhibitory activity of this compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for 48 hours.[1]
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Absorbance Measurement: The absorbance is read on a microplate reader, which is proportional to the total cellular protein and, thus, the cell number.
-
Data Analysis: The 50% growth inhibition (GI50) value is calculated by plotting the percentage of cell growth versus the drug concentration.[1]
Western Blot Analysis for Signaling Pathway Components
This technique is employed to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Procedure:
-
Cell Treatment and Lysis: Cancer cells (e.g., A549) are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, cyclin D1).[1]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy in Xenograft Models
This experimental setup evaluates the antitumor activity of this compound in a living organism.
Experimental Design:
-
Cell Implantation: Human cancer cells (e.g., A549, PC-3, WiDr) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][2]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomized into treatment and control groups. This compound is administered orally, typically as a suspension in a vehicle like 5% hydroxypropylcellulose.[1][3]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for phospho-Akt, to confirm target engagement.[1][2]
Conclusion
This compound is a potent and selective s-triazine-based pan-class I PI3K inhibitor with significant anticancer activity demonstrated in a wide range of preclinical models. Its ability to induce G0/G1 cell cycle arrest and inhibit angiogenesis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other PI3K inhibitors in cancer research and drug development. While it has shown promise, further clinical evaluation is necessary to establish its efficacy and safety in cancer patients.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. In Vitro Antimetastatic Effect of Phosphatidylinositol 3-Kinase Inhibitor this compound on Prostate Cancer PC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. aacrjournals.org [aacrjournals.org]
Quantitative Selectivity Profile of ZSTK474
An In-depth Technical Guide on the Selectivity of ZSTK474 for PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent phosphatidylinositol 3-kinase (PI3K) inhibitor. This compound is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four Class I PI3K isoforms.[1] Its ability to suppress the PI3K/AKT signaling pathway leads to the inhibition of tumor cell growth and survival, primarily through the induction of G0/G1 cell cycle arrest rather than apoptosis.[1][2][3] This document details the quantitative measures of its isoform selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism within the PI3K signaling pathway.
Biochemical assays have established this compound as a pan-Class I PI3K inhibitor, demonstrating potent inhibition against all four isoforms (α, β, δ, and γ).[4] Although it inhibits all isoforms, it shows the most potent activity against the PI3Kδ isoform.[5] The inhibitor exhibits high selectivity for Class I PI3Ks over other members of the PI3K superfamily (Class II and III), as well as other protein kinases.[4] Notably, this compound is a significantly weaker inhibitor of mTOR, a characteristic that distinguishes it from other PI3K inhibitors like LY294002.[5] Kinase profiling against 139 other protein kinases revealed no significant inhibition even at high concentrations (30 μmol/L), highlighting its specificity.[4][5]
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against the four Class I PI3K catalytic subunits. These values underscore its classification as a pan-PI3K inhibitor.
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| p110α | 16 | 6.7 |
| p110β | 44 | 10.4 |
| p110δ | 4.6 - 5 | 1.8 |
| p110γ | 49 | 11.7 |
| Data sourced from multiple biochemical studies.[4][5] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[5] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. Inhibition of Akt phosphorylation, in turn, affects downstream signaling components that regulate cell cycle progression and survival, such as GSK-3β and cyclin D1.[3][6]
Caption: PI3K signaling pathway and this compound inhibition point.
Experimental Methodologies
The determination of this compound's selectivity profile involves a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant PI3K isoforms.[4][5]
Principle: The HTRF assay is a non-radioactive method that quantifies the product of the kinase reaction (PIP3) through fluorescence resonance energy transfer (FRET). A donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., Alexa Fluor® 647) are used. The kinase reaction produces PIP3, which is detected by a biotinylated PIP3-binding protein and a fluorophore-labeled anti-tag antibody, bringing the donor and acceptor into proximity and generating a FRET signal. The inhibitor's potency is determined by measuring the reduction in this signal.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, 0.25 mM EDTA, pH 7.4). Prepare solutions of recombinant human PI3Kα, β, δ, and γ enzymes, the lipid substrate (PIP2), and ATP.
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction: In a multi-well plate, combine the PI3K enzyme, PIP2 substrate, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiation: Start the reaction by adding a fixed concentration of ATP (often near the Km value for the specific isoform).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (e.g., biotinylated PIP3 detector and a Europium-labeled anti-tag antibody).
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
-
Data Analysis: Plot the FRET signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
Cell-Based Western Blot for Akt Phosphorylation
This assay confirms that this compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of its primary downstream target, Akt.[8]
Principle: PI3K inhibition by this compound in cultured cells is expected to decrease the level of phosphorylated Akt (p-Akt) at key residues like Serine 473. Western blotting uses specific antibodies to detect and quantify the levels of both total Akt and p-Akt, allowing for a ratiometric analysis of pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Seed a relevant human cancer cell line (e.g., A549) in multi-well plates and allow them to adhere.[6]
-
Serum Starvation (Optional): To reduce basal PI3K activity, cells may be serum-starved for 3-4 hours.[8]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulation: Activate the PI3K pathway by treating the cells with a growth factor (e.g., EGF, IGF-1) for a short period (5-30 minutes).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detect the signal using an appropriate substrate (for HRP) or an imaging system (for fluorophores).
-
Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal and plot the normalized values against inhibitor concentration to determine the cellular IC50.
Caption: General experimental workflow for IC50 determination.
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Molecular Docking of ZSTK474 with PI3K: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking of ZSTK474 with Phosphoinositide 3-kinase (PI3K). This compound is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antineoplastic activity.[1][2][3] Understanding its interaction with the PI3K active site at a molecular level is crucial for the rational design of next-generation inhibitors and for optimizing its therapeutic application.
Quantitative Analysis of this compound Inhibition
This compound has been shown to inhibit all four class I PI3K isoforms (α, β, δ, and γ) with high potency.[1][2] The inhibitory activity is summarized in the tables below, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which highlight its pan-PI3K inhibitory profile with a particular potency against the PI3Kδ isoform.[4][5]
Table 1: IC50 Values of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 16 |
| PI3Kβ | 44 |
| PI3Kδ | 4.6 - 5 |
| PI3Kγ | 49 |
| Data sourced from multiple biochemical assays.[1][5] |
Table 2: Ki Values of this compound against Class I PI3K Isoforms
| PI3K Isoform | Ki (nM) |
| PI3Kα | 6.7 |
| PI3Kβ | 10.4 |
| PI3Kδ | 1.8 |
| PI3Kγ | 11.7 |
| These values indicate this compound is an ATP-competitive inhibitor.[4][5][6] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[7][8][9] Its dysregulation is frequently implicated in various cancers.[10] this compound exerts its anticancer effects by inhibiting PI3K, the upstream kinase in this pathway, thereby blocking downstream signaling.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro PI3K Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a non-radioactive method to determine the inhibitory activity of this compound against PI3K isoforms.
Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the specific PI3K isoform, varying concentrations of this compound, and the substrate PIP2.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 28°C).
-
Detection: Stop the reaction and add the HTRF detection reagents. These typically include a biotinylated PIP3 tracer, a europium cryptate-labeled antibody that binds the kinase, and streptavidin-XL665.
-
Signal Measurement: After a further incubation period, measure the fluorescence at two wavelengths (e.g., 620 nm and 665 nm). The ratio of these signals is proportional to the amount of PIP3 produced.
-
Data Analysis: Plot the HTRF signal against the concentration of this compound to determine the IC50 value.
Molecular Docking of this compound into the PI3K Active Site
Computational docking studies are employed to predict the binding conformation and interactions of this compound within the ATP-binding pocket of PI3K.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
ZSTK474 In Vivo Application Notes for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of ZSTK474, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in mouse xenograft models. The provided data and methodologies are compiled from various preclinical studies to guide the design and execution of efficacious antitumor studies.
Introduction
This compound is a novel s-triazine derivative that has demonstrated significant antitumor activity in a wide range of human cancer cell lines.[1] It functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), key components of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in cancer, playing a crucial role in cell proliferation, survival, and growth.[4][5][6] Preclinical studies have shown that this compound can induce G1 cell cycle arrest and inhibit tumor growth in various xenograft models, making it a promising candidate for cancer therapy.[7][8]
This compound Signaling Pathway
This compound exerts its antitumor effects by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival. This compound's inhibition of PI3K blocks the production of PIP3, thereby suppressing the entire downstream signaling cascade.
Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.
In Vivo Efficacy Data
The following tables summarize the in vivo dosages, administration routes, and treatment schedules of this compound used in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage (mg/kg) | Administration Route | Reference(s) |
| Lung Cancer | A549 | Nude | 400 | Oral | [9] |
| Melanoma | B16F10 | BDF1 | 100, 200, 400 | Oral | [9] |
| Colon Cancer | WiDr | Nude | 400 | Oral | [10] |
| Cervical Cancer | HeLa | Nude | 100 | Oral | [11] |
| Glioblastoma | U87 | Nude | 10 | Intraperitoneal (i.p.) | [12] |
| Pancreatic Cancer | - | - | - | Oral | [13] |
| Breast Cancer | MCF-7 | Nude | - | - | [8] |
| Renal Cancer | RXF-631L | - | - | Oral | [14] |
| Prostate Cancer | PC-3 | Nude | - | Oral | [15] |
Table 2: this compound Treatment Schedules in Mouse Xenograft Models
| Cell Line | Dosage (mg/kg) | Schedule | Duration | Reference(s) |
| WiDr | 400 | Daily, with exceptions on days 6, 13, 20 | 26 days | [14] |
| B16F10 | 100, 200, 400 | Daily | 14 days | [9] |
| HeLa | 100 | Daily, with exceptions on days 3, 4, 10, 11 | 15 days | [11] |
| U87 | 10 | Daily | 14 days | [12] |
| MCF-7, HeLa | - | Daily | 5 days to 3 months | [8] |
Experimental Protocols
This section provides detailed protocols for conducting in vivo studies with this compound in mouse xenograft models.
Experimental Workflow
Caption: General Workflow for a this compound Mouse Xenograft Study.
Preparation of this compound Formulation
For Oral Administration:
-
Weigh the required amount of this compound powder.
-
Prepare a 5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Suspend the this compound powder in the 5% HPMC solution to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 0.2 mL volume).
-
Vortex or sonicate the suspension until it is homogeneous. Prepare fresh on each day of dosing.
For Intraperitoneal (i.p.) Injection:
-
Dissolve this compound in a suitable vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure complete dissolution and filter sterilize the solution before injection.
Mouse Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549, U87) under standard conditions until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.
-
-
Subcutaneous Implantation:
-
Anesthetize the immunodeficient mice (e.g., nude, SCID).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-30 gauge needle.[7]
-
Monitor the mice for tumor growth.
-
This compound Administration
Oral Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib.[1]
-
Insert the gavage needle into the esophagus and slowly administer the this compound suspension.[1]
-
The typical volume administered to a mouse is 100-200 µL.[16]
Intraperitoneal Injection:
-
Restrain the mouse and locate the lower right quadrant of the abdomen.[12]
-
Insert a 25-27 gauge needle at a 30-45 degree angle and inject the this compound solution.[12]
-
The injection volume should not exceed 200 µL for a 20g mouse.[17]
Tumor Growth Measurement and Data Analysis
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[8]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the antitumor effect of this compound compared to the vehicle control group.[9][14]
-
The tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Safety and Toxicology
In preclinical studies, this compound has been shown to have a favorable safety profile with no obvious signs of toxicity at efficacious doses.[14] However, it is essential to monitor the animals daily for any signs of distress, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded 2-3 times per week.
Conclusion
This compound is a potent PI3K inhibitor with significant in vivo antitumor activity across a range of mouse xenograft models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalstudyregistry.org [animalstudyregistry.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. yeasenbio.com [yeasenbio.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. pubcompare.ai [pubcompare.ai]
- 14. worldscientific.com [worldscientific.com]
- 15. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]
ZSTK474: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSTK474 is a potent and selective, ATP-competitive pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a wide range of human cancer cell lines, primarily by inducing G0/G1 cell cycle arrest.[1][2][4] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in tumorigenesis, making it a key target for cancer therapy.[5][6][7] this compound effectively inhibits this pathway by blocking the phosphorylation of Akt and downstream effector proteins.[8][9] Unlike some other PI3K inhibitors, this compound shows high selectivity for class I PI3K isoforms over other protein kinases, including the mammalian target of rapamycin (mTOR).[3][10] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, apoptosis, and signaling pathways.
Mechanism of Action
This compound is a s-triazine derivative that competitively binds to the ATP-binding pocket of class I PI3K isoforms (α, β, δ, and γ), thereby inhibiting their kinase activity.[1][3] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt.[8][11] The inhibition of Akt phosphorylation subsequently affects a cascade of downstream targets involved in cell cycle progression, proliferation, and survival, such as glycogen synthase kinase 3β (GSK-3β), forkhead box protein O1 (FOXO1), and cyclin D1.[8][9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against PI3K isoforms and its growth inhibitory effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| PI3Kα | 16[1][12] | 6.7[12][13] |
| PI3Kβ | 44[1][12] | 10.4[10][13] |
| PI3Kδ | 4.6 - 5[1][12] | 1.8[3][12] |
| PI3Kγ | 49[1][12] | 11.7[10][13] |
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| Mean (39 cell lines) | Various | 0.32 [1][8] |
| A549 | Lung | ~0.3 - 1.0[8][9] |
| PC-3 | Prostate | ~0.1 - 0.5[8] |
| OVCAR3 | Ovarian | ~0.1 - 1.0[8][9] |
| WiDr | Colon | ~0.1 - 0.5[8] |
| HCT-116 | Colon | Not specified |
| MCF-7 | Breast | Not specified |
Note: GI50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound in 1.20 ml of dimethyl sulfoxide (DMSO).[2]
-
Storage: Store the lyophilized powder and the stock solution at -20°C, desiccated.[2][14] The lyophilized form is stable for at least 24 months.[2] Once in solution, it is recommended to use it within 3 months to avoid loss of potency.[2] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Cell Viability Assay (SRB or MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on cell proliferation.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Sulforhodamine B (SRB) or MTT reagent
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base solution for SRB assay
-
Solubilization solution (e.g., DMSO) for MTT assay
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 to 10 µM.[2] Remove the overnight culture medium and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[9][13]
-
Assay:
-
For SRB Assay:
-
Fix the cells by gently adding 50 µl of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry.
-
Add 200 µl of 10 mM Tris base solution (pH 10.5) to each well to solubilize the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
For MTT Assay:
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[15]
-
Add 100 µl of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[3][15]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
-
Western Blot Analysis of PI3K/Akt Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK-3β, anti-total GSK-3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 30 minutes to 3 hours).[8] Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in 100-200 µl of ice-cold lysis buffer.[3] Incubate on ice for 30 minutes.[3]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.[3]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[3]
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.[3] Quantify band intensities using densitometry software.
-
Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.
-
Materials:
-
Cell culture plates or dishes
-
This compound stock solution
-
Hoechst 33342 staining solution
-
Propidium Iodide (PI) staining solution
-
PBS
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Treatment: Culture cells with or without this compound (e.g., 10 µM for 48 hours for OVCAR3 cells).[9]
-
Cell Harvesting:
-
For adherent cells, trypsinize and collect the cells.
-
For suspension cells, collect by centrifugation.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Analysis:
-
Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.
-
Viable cells: Blue, intact nuclei.
-
Early apoptotic cells: Bright blue, condensed, or fragmented nuclei.
-
Late apoptotic/necrotic cells: Pink/red, condensed, or fragmented nuclei.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate excitation and emission wavelengths for Hoechst 33342 (e.g., 350 nm excitation, 461 nm emission) and PI (e.g., 488 nm excitation, 617 nm emission).[1][9]
-
-
Disclaimer
This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and biological materials.
References
- 1. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of ZSTK474 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of ZSTK474, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.
This compound Physicochemical Properties
This compound is an s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, γ)[1][2]. Its properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₂₁F₂N₇O₂[3][4] |
| Molecular Weight | 417.41 g/mol [3][5] |
| CAS Number | 475110-96-4[3][4] |
| Appearance | White to off-white solid[3] |
Solubility and Storage Recommendations
Proper storage is critical to maintain the stability and activity of this compound. It is highly recommended to use fresh, anhydrous DMSO for reconstitution, as hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility[3][5].
| Form | Solvent | Solubility Range | Storage Temperature | Stability |
| Powder | - | - | -20°C | ≥ 3 years[1][3][5] |
| 4°C | ~2 years[1][3] | |||
| Stock Solution | DMSO | 15 - 33.33 mg/mL (approx. 36 - 80 mM)[3][4][5] | -80°C | Up to 2 years[3][5] |
| -20°C | 1 month to 1 year[1][3][5] |
Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes before storage[3][5].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Calculations can be adjusted for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube
-
Sterile, single-use aliquot tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. Handle the chemical compound in a fume hood or designated containment area. Wear appropriate PPE to avoid inhalation, ingestion, or direct contact.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture[7].
-
Weighing: Tare the sterile vial on the analytical balance. Carefully weigh 4.17 mg of this compound powder and transfer it into the vial.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If solubility issues persist, briefly warm the solution to 37°C and sonicate in an ultrasonic bath until the solution is clear[6].
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) or covered sterile tubes. The aliquot volume should be appropriate for your typical experimental needs to minimize waste.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and initials. Store immediately at -80°C for long-term stability or at -20°C for shorter-term use[3].
Stock Solution Calculation Table:
| Desired Concentration | Mass of this compound (for 1 mL DMSO) |
| 1 mM | 0.417 mg |
| 5 mM | 2.087 mg |
| 10 mM | 4.174 mg |
| 50 mM | 20.87 mg |
Calculation based on Molecular Weight = 417.41 g/mol .
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action: PI3K Signaling Pathway Inhibition
This compound is a pan-inhibitor of class I PI3K isoforms[1][3]. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2][8][9]. This action blocks the activation of downstream effectors like Akt and mTOR, ultimately inhibiting signaling pathways that promote cell proliferation, growth, and survival[8][9][10]. This compound has been shown to decrease the phosphorylation of Akt, GSK-3β, and other downstream components involved in cell cycle progression[5][8].
References
- 1. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 2. This compound is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ZSTK474 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSTK474 is a potent and specific inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), demonstrating significant antitumor activity in various cancer cell lines.[1][2][3] As an ATP-competitive inhibitor, this compound effectively blocks the PI3K signaling pathway, a critical regulator of cell proliferation, survival, and growth.[4][5] Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by monitoring the phosphorylation status of key downstream effector proteins in the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive protocol and supporting data for the use of this compound in Western blot analysis.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the catalytic activity of PI3K, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the activation of downstream signaling cascades, most notably the Akt/mTOR pathway.[4][6] Key downstream targets whose phosphorylation is reduced by this compound treatment include Akt, glycogen synthase kinase 3β (GSK-3β), p70 S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1).[1][7][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Proteomic analysis of phosphoproteins sensitive to a phosphatidylinositol 3-kinase inhibitor, this compound, by using SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ZSTK474: Assessing Efficacy in Cancer Cell Lines - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro efficacy of ZSTK474, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The protocols outlined below detail methods for determining the anti-proliferative and signaling effects of this compound in various cancer cell lines.
Introduction
This compound is an orally available s-triazine derivative that competitively inhibits the ATP-binding pocket of all four Class I PI3K isoforms (α, β, δ, and γ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[1][3] By inhibiting PI3K, this compound blocks the downstream activation of key signaling molecules such as Akt, leading to cell cycle arrest and inhibition of tumor growth.[4][5] Preclinical studies have demonstrated this compound's potent anti-tumor activity across a broad range of human cancer cell lines.[1][6]
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values of this compound have been determined in a wide array of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. This compound has shown a mean GI50 value of 0.32 µmol/L across a panel of 39 human cancer cell lines (JFCR39).[1] The tables below summarize the reported activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.25 |
| HT29 | Colorectal Carcinoma | 0.32 |
| U87 MG | Glioblastoma | 0.16 |
| PC-3 | Prostate Cancer | 0.40 |
| MCF7 | Breast Cancer | 0.79 |
| OVCAR-3 | Ovarian Cancer | 0.20 |
| SF-268 | CNS Cancer | 0.13 |
| HCT-116 | Colon Cancer | 0.22 |
| NCI-H460 | Lung Cancer | 0.18 |
| DU-145 | Prostate Cancer | 0.50 |
Data compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) Project.
Table 2: GI50 Values of this compound in a Panel of Sarcoma Cell Lines
| Cell Line | Sarcoma Subtype | GI50 (µM) |
| A673 | Ewing's Sarcoma | 0.23 |
| RD-ES | Ewing's Sarcoma | 0.35 |
| SJCRH30 | Alveolar Rhabdomyosarcoma | 0.41 |
| SYO-1 | Synovial Sarcoma | 0.19 |
| Aska-SS | Synovial Sarcoma | 0.28 |
| Yamato-SS | Synovial Sarcoma | 0.33 |
| HT1080 | Fibrosarcoma | 0.55 |
| MG63 | Osteosarcoma | 0.62 |
Data adapted from studies on human sarcoma cell lines.[5][7]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol describes a method to determine the anti-proliferative effect of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total Akt).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for assessing this compound efficacy in vitro.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines | Semantic Scholar [semanticscholar.org]
- 3. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
ZSTK474: A Powerful Tool for Interrogating the PI3K Pathway in Glioblastoma
Application Notes and Protocols for Researchers
ZSTK474, a potent and specific pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, has emerged as a critical research tool for investigating the dysregulated PI3K/Akt/mTOR signaling pathway in glioblastoma (GBM), the most aggressive primary brain tumor in adults. The aberrant activation of the PI3K pathway is a frequent event in GBM, primarily driven by mutations in key genes like PTEN, EGFR, PIK3CA, and PIK3R1. This pathway plays a central role in tumor cell proliferation, survival, metabolism, and resistance to therapy, making it a prime target for novel therapeutic strategies. This compound offers researchers a means to dissect the intricate roles of PI3K signaling in GBM pathogenesis and to explore potential therapeutic vulnerabilities.
Mechanism of Action
This compound is a pan-Class I PI3K inhibitor, targeting the p110α, p110β, p110δ, and p110γ isoforms. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit, effectively blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical step in the activation of downstream effectors such as Akt and mTOR. By disrupting this signaling cascade, this compound can induce cell cycle arrest and inhibit tumor growth. Notably, this compound exhibits high specificity for PI3K and does not significantly inhibit other protein kinases, including mTOR and DNA-PK, at effective concentrations.
Applications in Glioblastoma Research
This compound is a versatile tool for a range of in vitro and in vivo studies in glioblastoma research:
-
Investigating the role of the PI3K pathway in GBM cell proliferation, survival, and migration.
-
Evaluating the synergistic effects of PI3K inhibition with standard-of-care therapies like temozolomide (TMZ) and other targeted agents.
-
Studying the mechanisms of therapy resistance and how PI3K inhibition can overcome them.
-
Preclinical evaluation of PI3K-targeted therapies in orthotopic brain tumor models.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various glioblastoma cell lines, demonstrating its potent anti-proliferative activity.
| Glioblastoma Cell Line | IC50 (µM) | Assay Type | Duration | Reference |
| SF295 | 0.21 | WST-8 | 72 h | |
| U87 | 0.61 | WST-8 | 72 h | |
| U251 | 1.58 | WST-8 | 72 h | |
| U87 | 7 | MTT | 72 h | |
| U118 | 5 | MTT | 72 h |
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound in glioblastoma research, based on published studies.
Protocol 1: In Vitro Cell Viability Assay (WST-8)
This protocol is used to determine the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., SF295, U87, U251)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 2 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Glioblastoma cell lines (e.g., SF295, U87)
-
This compound
-
Temozolomide (TMZ) (optional, for combination studies)
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 0.4 µM for SF295, 1.2 µM for U87) and/or TMZ (e.g., 120 µM for SF295, 180 µM for U87) as single agents or in combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (early and late) can be quantified.
Protocol 3: In Vivo Orthotopic Brain Tumor Model
This protocol describes the use of this compound in a preclinical model of glioblastoma.
Materials:
-
Female nude mice (e.g., BALB/c-nu/nu)
-
GFP-labeled human glioblastoma cells (e.g., U251/GFP)
-
This compound (formulated for oral administration)
-
Stereotactic injection apparatus
Procedure:
-
Anesthetize the mice according to approved animal care protocols.
-
Using a stereotactic apparatus, inject approximately 200,000 U251/GFP cells in 10 µL into the lateral ventricle of the mouse brain.
-
Beginning on day 1 post-injection, administer this compound (e.g., 400 mg/kg) daily via oral gavage. A control group should receive the vehicle.
-
Monitor tumor growth by measuring the intensity of green fluorescence from the GFP-labeled tumor cells. For xenografts without fluorescent reporters, tumor volume can be monitored using magnetic resonance imaging (MRI).
-
Continue treatment until the animals show signs of morbidity or until the end of the study period.
-
At the end of the study, euthanize the animals and excise the brains for histological analysis.
Visualizations
The following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for evaluating this compound, and the synergistic interaction between this compound and TMZ.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating this compound in GBM.
Caption: Synergistic mechanism of this compound and Temozolomide in GBM.
Application Notes and Protocols: Utilizing ZSTK474 in Combination with Gemcitabine for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZSTK474 is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt signaling pathway that is frequently hyperactivated in various cancers.[1][2] This pathway plays a crucial role in cell proliferation, survival, and resistance to chemotherapy. Gemcitabine is a nucleoside analog widely used as a first-line chemotherapeutic agent, particularly in pancreatic cancer.[3][4] However, its efficacy is often limited by the development of resistance, a process in which the PI3K/Akt pathway is frequently implicated.[5][6]
This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of combining this compound with gemcitabine. The combination of these two agents has been shown to enhance cancer cell death, overcome gemcitabine resistance, and provide a more potent therapeutic strategy.[1][2]
Mechanism of Action
This compound exerts its effect by inhibiting the PI3K/Akt signaling cascade, leading to the dephosphorylation of downstream targets such as Akt, GSK3β, and BAD.[1][2] This inhibition results in cell cycle arrest at the G1 phase and the induction of apoptosis.[1][2] Gemcitabine, upon intracellular phosphorylation, is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cell death.[3][4]
The combination of this compound and gemcitabine has demonstrated synergistic anti-tumor effects.[1][2] this compound can sensitize cancer cells to gemcitabine by downregulating the pro-survival signals mediated by the PI3K/Akt pathway, thereby lowering the threshold for gemcitabine-induced apoptosis.
Caption: Signaling pathway of this compound and Gemcitabine.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| Colo-357 | 0.86 |
| BxPC-3 | 1.16 |
| MIA PaCa-2 | 1.8 |
| AsPC-1 | 0.23 |
Data extracted from a 72-hour MTT assay.[5]
Table 2: Synergistic Effects of this compound and Gemcitabine on Pancreatic Cancer Cell Colony Formation
| Treatment | Colo-357 (% of Baseline Clonogenicity) | BxPC-3 (% of Baseline Clonogenicity) |
| Gemcitabine alone | 43.4 | 70.5 |
| This compound alone | 70.3 | 83.8 |
| Gemcitabine + this compound | 21.4 | 51.4 |
Data from a 14-day clonogenic assay.[5]
Table 3: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Colo-357 | Control | 65.0 | 25.6 | 9.0 |
| This compound (10 µM, 48h) | 70.7 | 23.2 | 6.0 | |
| BxPC-3 | Control | 41.1 | 51.1 | 7.8 |
| This compound (10 µM, 48h) | 54.3 | 38.5 | 7.2 |
Data obtained by flow cytometry after propidium iodide staining.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and gemcitabine, alone and in combination.
Materials:
-
Pancreatic cancer cell lines (e.g., Colo-357, BxPC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 2,500 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or gemcitabine alone for 72 hours.
-
For combination studies, pre-treat cells with gemcitabine for 24 hours, then add this compound for an additional 48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis in response to this compound and gemcitabine treatment using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and/or gemcitabine for the indicated time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound and gemcitabine on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or gemcitabine for the desired duration.
-
Harvest cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of the PI3K/Akt Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-p-BAD, anti-BAD, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as required and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western blot experimental workflow.
Conclusion
The combination of the PI3K inhibitor this compound and the chemotherapeutic agent gemcitabine represents a promising strategy for enhancing anti-cancer efficacy, particularly in tumors with an activated PI3K/Akt pathway. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction in various cancer models. Careful execution of these experiments will contribute to a better understanding of the underlying molecular mechanisms and may ultimately inform the clinical development of this combination therapy.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle After ZSTK474 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSTK474 is a potent and specific inhibitor of class I phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[1][2][3] this compound exerts its antitumor effects primarily by inducing cell cycle arrest, rather than apoptosis.[4][5][6] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action of this compound-Induced Cell Cycle Arrest
This compound inhibits PI3K, leading to a cascade of downstream effects that ultimately halt cell cycle progression at the G1 phase.[4][7] By blocking the PI3K/Akt pathway, this compound prevents the phosphorylation and activation of key downstream effectors.[8][9] This results in:
-
Decreased Cyclin D1 expression: Inhibition of the Akt/GSK-3β pathway leads to reduced levels of Cyclin D1, a crucial protein for G1 phase progression.[7][8]
-
Increased p27 expression: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[7][9]
-
Dephosphorylation of Retinoblastoma protein (p-Rb): The reduction in Cyclin D1/CDK4/6 activity leads to the dephosphorylation of p-Rb, which then binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S phase entry.[7]
-
Down-regulation of CDC25A: this compound has been found to down-regulate the expression of the CDC25A phosphatase, which is responsible for activating CDK2, a key kinase for the G1/S transition.[10]
This concerted action on multiple cell cycle regulators culminates in a robust G1 phase arrest.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MCF-7 breast cancer cells) in appropriate cell culture dishes or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 2, 4, 10 µM) to determine the optimal concentration for inducing G1 arrest in the specific cell line.[7] A vehicle control (DMSO) should be included.
-
Incubation: Replace the culture medium with the this compound-containing medium or vehicle control medium and incubate the cells for a specified duration (e.g., 24 hours).[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for staining with propidium iodide (PI), a fluorescent dye that intercalates with DNA.[11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Centrifuge again and discard the supernatant.
-
Fixation:
-
Gently resuspend the cell pellet in 0.5 mL of PBS to ensure a single-cell suspension.[13]
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[12]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at 4°C for several weeks.[12][13]
-
-
Staining:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol.
-
Wash the cells once with 5 mL of PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[13]
-
-
Flow Cytometry Analysis:
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Data Presentation and Analysis
The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. The histogram will typically show two distinct peaks:
-
G0/G1 peak: Cells with 2n DNA content.
-
G2/M peak: Cells with 4n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
Specialized software (e.g., FlowJo, FCS Express) should be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[15]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from a typical experiment investigating the effect of this compound on the cell cycle of MCF-7 cells after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Group | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle Control | 0 (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 0.1 | 60.1 ± 2.8 | 25.9 ± 2.1 | 14.0 ± 1.5 |
| This compound | 1.0 | 75.8 ± 4.2 | 15.3 ± 1.9 | 8.9 ± 1.2 |
| This compound | 2.0 | 82.3 ± 3.9 | 10.1 ± 1.5 | 7.6 ± 1.0 |
| This compound | 4.0 | 88.6 ± 3.5 | 6.5 ± 1.1 | 4.9 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Summary of IC50 and G1 Arrest Induction
| Compound | Cell Line | IC50 (µM) | G1 Arrest Induction |
| This compound | MCF-7 | 1.08[7] | Dose-dependent |
| This compound | A549 | Not specified | Complete G1 arrest observed[8] |
| This compound | PC-3 | Not specified | G1 arrest induced[10] |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively study the impact of the PI3K inhibitor this compound on the cell cycle. By employing these methods, scientists can reliably quantify the G1 arrest induced by this compound and further investigate its mechanism of action in various cancer models, contributing to the development of targeted cancer therapies.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. oncotarget.com [oncotarget.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
ZSTK474 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ZSTK474, a potent pan-class I PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available s-triazine derivative that acts as an ATP-competitive phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It inhibits all four class I PI3K isoforms (α, β, δ, and γ), which are crucial components of the PI3K/AKT signaling pathway.[1][2][3] By inhibiting this pathway, this compound can suppress tumor cell growth and survival.[1][4] It has been shown to induce a strong G0/G1 cell cycle arrest rather than apoptosis in some cell lines.[1]
Q2: In which solvents is this compound soluble?
This compound is most soluble in dimethyl sulfoxide (DMSO).[3][5][6][7] Its solubility in aqueous solutions like water and ethanol is very low.[8] For in vivo animal experiments, this compound is often prepared as a suspension in 5% hydroxypropylcellulose or 0.5% hydroxyethyl cellulose in water.[4][5][9]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions in fresh, high-quality DMSO.[3][5] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[6][7] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7] Under these conditions, stock solutions are stable for at least a year at -20°C and up to two years at -80°C.[3]
Q4: What are the IC50 values of this compound for the different PI3K isoforms?
The IC50 values for this compound are in the nanomolar range, indicating its high potency. The approximate IC50 values for the different class I PI3K isoforms are:
Troubleshooting Guide
Issue: Precipitation of this compound in cell culture medium.
Possible Causes & Solutions:
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Low Aqueous Solubility: this compound has very limited solubility in aqueous-based cell culture media.
-
Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to maintain cell health and minimize precipitation. Prepare a high-concentration stock solution in DMSO and then dilute it serially in the medium to the desired final concentration.
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can contribute to the precipitation of hydrophobic compounds.[10][11][12]
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Solution: When preparing your experiment, add the this compound solution to the medium last and mix gently but thoroughly. Avoid adding it to concentrated media or supplements before dilution.
-
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.[11][12]
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Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid cold shocking the medium after the compound has been added.
-
-
Incorrect Storage of Stock Solution: Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound degradation or precipitation.[3][7] Hygroscopic DMSO can absorb moisture, which will reduce the solubility of this compound.[3][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 20.85 mg/mL[6][7] (~50.3 mM[8]) | Ultrasonic bath and warming to 37°C can aid dissolution.[6][7] Use of fresh, non-hygroscopic DMSO is critical.[3][5] |
| Water | < 1 mg/mL (slightly soluble or insoluble)[8] | Not recommended as a primary solvent. |
| Ethanol | < 1 mg/mL[8] | Not recommended as a primary solvent. |
| 5% Hydroxypropylcellulose in water | Suspension | Used for oral administration in animal studies.[4][9] |
| 0.5% Hydroxyethyl cellulose in water | 30 mg/mL (suspension)[8] | Used for in vivo formulations.[5] |
Table 2: IC50 and Ki Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Ki (nM) |
| PI3Kα | 16[2][3] | 6.7[3][8] |
| PI3Kβ | 44[2][3] | 10.4[3][8] |
| PI3Kδ | 4.6[3] | 1.8[3][8] |
| PI3Kγ | 49[2][3] | 11.7[3][8] |
Experimental Protocols & Visualizations
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound inhibits the phosphorylation of PIP2 to PIP3 by PI3K. This prevents the activation of downstream effectors like Akt, leading to the inhibition of cell proliferation and survival signals.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
General Workflow for In Vitro Cell-Based Assays
This workflow outlines the key steps for assessing the effect of this compound on cell lines in vitro.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol details the steps to measure the inhibition of Akt phosphorylation by this compound.
1. Cell Culture and Treatment:
- Seed a suitable cell line (e.g., A549, WiT49) in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) for a specified time (e.g., 3 hours).[4] Include a DMSO-treated vehicle control.
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
- Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.[13]
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize the phosphorylated Akt signal to total Akt and the loading control.
This compound Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when working with this compound.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: ZSTK474 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor ZSTK474. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2] It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the PI3K/Akt signaling pathway.[2][3] This inhibition leads to downstream effects such as cell cycle arrest at the G1 phase and, in some cases, induction of apoptosis.[4][5]
Q2: My cancer cell line appears to be resistant to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to this compound resistance:
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PIM Kinase Upregulation: Increased expression of PIM kinases can confer resistance to PI3K inhibitors like this compound.[6][7] PIM kinases can promote tumor cell survival by modulating redox signaling through the NRF2 pathway, leading to a decrease in cellular reactive oxygen species (ROS).[6][7]
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Multidrug Efflux Pumps: While this compound has been shown to be a poor substrate for multidrug resistance pumps like P-glycoprotein (ABCB1) and ABCG2, it's a factor to consider in highly resistant cell lines.[8] In fact, this compound may even inhibit the function of these pumps and reduce their expression.[8]
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Genomic Alterations in the PI3K Pathway: Mutations or amplifications of components within the PI3K pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can influence sensitivity to PI3K inhibitors.[2][9] While these alterations often confer sensitivity, secondary mutations could potentially drive resistance.
Q3: I am observing unexpected off-target effects in my experiments. How specific is this compound?
This compound is a highly selective inhibitor for class I PI3K isoforms.[2] Studies have shown that it has minimal inhibitory activity against a large panel of other protein kinases, as well as other members of the PI3K superfamily like mTOR and DNA-PK, at concentrations where it potently inhibits class I PI3Ks.[2][3]
Q4: How does this compound affect the cell cycle and apoptosis?
This compound primarily induces G1 phase cell cycle arrest.[4] This is mediated by the downregulation of CDC25A, leading to the inactivation of CDK2, a key regulator of the G1/S transition.[4] The induction of apoptosis by this compound appears to be cell-type dependent and may be a weaker effect compared to its potent cytostatic activity.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
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Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact results.
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Solution: Ensure a single-cell suspension is achieved before plating. Use a hemocytometer or an automated cell counter to accurately determine cell density. Perform a preliminary experiment to determine the optimal seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.
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-
Possible Cause 2: Assay Duration. The duration of drug exposure can influence the observed IC50.
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Solution: Standardize the incubation time with this compound across all experiments. A 72-hour incubation is a common starting point for many cell lines.
-
-
Possible Cause 3: Reagent Quality. Degradation of this compound or the viability assay reagent can lead to variability.
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Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the viability assay reagent (e.g., MTT, PrestoBlue) is within its expiration date and stored correctly.
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Problem 2: My cells are not showing the expected G1 arrest after this compound treatment.
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Possible Cause 1: Suboptimal Drug Concentration. The concentration of this compound may be too low to induce a robust cell cycle block.
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Solution: Perform a dose-response experiment and analyze the cell cycle at various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value).
-
-
Possible Cause 2: Timing of Analysis. The peak of G1 arrest may occur at a different time point in your cell line.
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Solution: Conduct a time-course experiment, analyzing the cell cycle at multiple time points after this compound addition (e.g., 8, 16, and 24 hours).[10]
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-
Possible Cause 3: Cell Line-Specific Resistance. Your cell line may have intrinsic resistance mechanisms that bypass the G1/S checkpoint.
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Solution: Investigate the status of key cell cycle regulators like p53, p21, and Rb in your cell line. Consider exploring alternative or combination therapies.
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Problem 3: I am not observing sensitization to other chemotherapies when combined with this compound.
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Possible Cause 1: Inappropriate Dosing Schedule. The timing and sequence of drug administration can be critical for synergistic effects.
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Solution: Experiment with different administration schedules: sequential (this compound followed by chemo, or vice-versa) and concurrent. The optimal schedule can be drug- and cell line-dependent.
-
-
Possible Cause 2: Antagonistic Drug Interaction. The chosen chemotherapy may have a mechanism that is antagonized by PI3K inhibition.
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Possible Cause 3: Inadequate Assay to Detect Synergy. The endpoint being measured may not be sensitive enough to detect the combined effect.
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Solution: Utilize multiple assays to assess synergy, such as clonogenic survival assays in addition to short-term viability assays.[5] Calculate the Combination Index (CI) to quantitatively determine if the interaction is synergistic, additive, or antagonistic.
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Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) |
| p110α | 16 |
| p110β | 44 |
| p110δ | 5 |
| p110γ | 49 |
Data extracted from a study utilizing a homogenous time-resolved fluorescence (HTRF) assay with human recombinant PI3K isoforms.[2]
Table 2: Synergistic Effects of this compound and Temozolomide (TMZ) in Glioblastoma Cells
| Cell Line | Drug Combination | ED50 CI | ED75 CI | ED90 CI |
| SF295 | This compound + TMZ | 0.07 | 0.14 | 0.27 |
| U87 | This compound + TMZ | 0.19 | 0.08 | 0.06 |
| U251 | This compound + TMZ | 0.17 | 0.08 | 0.03 |
Combination Index (CI) values were calculated using CalcuSyn software. CI < 1 indicates synergy.[11]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and allow them to adhere overnight.[12]
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Drug Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and dissolve the formazan crystals in 100 µL of DMSO per well.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. PI3K Activity Assay (In Vitro)
This protocol describes a method to measure the inhibitory effect of this compound on PI3K activity from cell extracts.
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Cell Lysis: Lyse cells (e.g., A549) in a suitable lysis buffer and collect the supernatant after centrifugation.[10]
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Immunoprecipitation: Immunoprecipitate PI3K from the cell lysate using an anti-p85 polyclonal antibody and protein G-agarose beads.[10]
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Pre-incubation with Inhibitor: Resuspend the immunoprecipitates in a reaction buffer containing phosphatidylinositol and pre-incubate with or without this compound at 25°C for 5 minutes.[10]
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Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP and MgCl₂. Incubate at 25°C for 20 minutes.[10]
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Lipid Extraction and Separation: Stop the reaction and extract the lipids. Separate the phosphorylated products by thin-layer chromatography.
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Detection and Quantification: Detect the radiolabeled phosphatidylinositol-3-phosphate by autoradiography and quantify the signal.
3. Apoptosis Detection (Annexin V/PI Staining)
This protocol is for quantifying apoptosis using flow cytometry.
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Cell Treatment: Treat cells with this compound, a positive control, and a vehicle control for the desired time.
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Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: PIM kinase-mediated resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effects of the PI3K inhibitor this compound on multidrug efflux pumps in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Sensitizes Glioblastoma to Temozolomide by Blocking Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphoinositide 3-kinase inhibitor this compound increases the susceptibility of osteosarcoma cells to oncolytic vesicular stomatitis virus VSVΔ51 via aggravating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZSTK474 Dosage for Minimal Toxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of ZSTK474, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, to achieve minimal toxicity while maintaining anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, ATP-competitive inhibitor of all four isoforms of class I phosphoinositide 3-kinase (PI3Kα, β, δ, and γ)[1][2]. By inhibiting PI3K, this compound blocks the activation of the PI3K/Akt signaling pathway, which is crucial for tumor cell growth, proliferation, and survival[1][2]. It has been shown to induce G0/G1 cell cycle arrest rather than apoptosis[1][3]. This compound displays high selectivity for class I PI3K over other protein kinases and other members of the PI3K superfamily, such as mTOR and DNA-PK[2].
Q2: What is the reported antitumor efficacy of this compound in preclinical models?
A2: Oral administration of this compound has demonstrated significant antitumor activity in various human cancer xenograft models[2][4]. For instance, in a B16F10 melanoma model, oral administration of this compound at 100, 200, or 400 mg/kg for two weeks resulted in a dose-dependent inhibition of tumor growth, with higher dosages leading to tumor regression[4].
Q3: What are the observed toxicities of this compound in vivo?
A3: While many preclinical studies in mice at doses up to 400 mg/kg report "no obvious toxicity," a Phase I clinical trial in humans identified several dose-limiting toxicities[2]. The most significant was Grade 3 diarrhea, which was observed at doses of 150 mg/day and 175 mg/day[2]. Other reported drug-related adverse events in humans, mostly mild to moderate (Grade 1/2), include nausea, vomiting, anorexia, fatigue, and rash[2]. Preclinical studies in mice have specifically shown that this compound can impair glucose tolerance and insulin tolerance, indicating an effect on glucose metabolism.
Q4: What is the maximum tolerated dose (MTD) of this compound?
A4: In a Phase I clinical study in patients with advanced solid malignancies, the maximum tolerated dose (MTD) of this compound was determined to be 150 mg/day when administered orally once daily for 21 days followed by a 7-day break[2].
Q5: How can I monitor for potential toxicities during my in vivo experiments with this compound?
A5: Based on clinical findings and the known class effects of PI3K inhibitors, it is crucial to monitor for the following potential toxicities in your animal models:
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Gastrointestinal Toxicity: Daily monitoring for signs of diarrhea, including changes in fecal consistency and soiling of the cage. Body weight should be recorded at least twice weekly, as weight loss can be an early indicator of toxicity.
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Metabolic Effects: Monitor blood glucose levels, especially if using higher doses. This can be done via tail vein blood sampling.
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General Health: Daily clinical observations for changes in behavior (lethargy, ruffled fur), food and water intake, and overall activity.
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Dermatological Effects: Visually inspect the skin for any signs of rash or dermatitis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Diarrhea in Animals | This compound-induced gastrointestinal toxicity. | - Immediately reduce the dose of this compound or interrupt dosing. - Provide supportive care, such as ensuring adequate hydration. - Consider co-administration of anti-diarrheal agents after consulting with a veterinarian. |
| Weight Loss >15% | Drug toxicity, possibly secondary to gastrointestinal distress or metabolic changes. | - Stop this compound administration immediately. - Provide nutritional support and monitor for recovery. - If the experiment is to be repeated, use a lower starting dose. |
| Elevated Blood Glucose Levels | Inhibition of the PI3K/Akt pathway, which is involved in glucose metabolism. | - Reduce the dose of this compound. - Increase the frequency of blood glucose monitoring. - Ensure animals have free access to water. |
| Lethargy and Reduced Activity | General drug toxicity. | - Perform a thorough health assessment of the animal. - Consider reducing the dose or frequency of this compound administration. - If signs are severe, euthanize the animal and perform a necropsy to investigate potential organ toxicity. |
| Skin Rash or Dermatitis | Potential on-target effect of PI3K inhibition on skin homeostasis. | - Monitor the severity of the rash. - If mild, continue observation. - If severe or accompanied by other signs of distress, consider dose reduction or cessation. |
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy and Toxicity in Preclinical and Clinical Studies
| Study Type | Species | Dose(s) | Efficacy Outcome | Observed Toxicities | Reference |
| Preclinical | Mouse (B16F10 melanoma xenograft) | 100, 200, 400 mg/kg/day (oral) | Dose-dependent tumor growth inhibition; tumor regression at higher doses. | "Without toxic effects in critical organs" | [4] |
| Preclinical | Mouse | Not specified | N/A | Impaired glucose tolerance and insulin tolerance. | |
| Phase I Clinical Trial | Human | 75, 125, 150, 175 mg/day (oral) | Stable disease observed in some patients. | Dose-Limiting Toxicity: Grade 3 diarrhea (at 150 & 175 mg/day). Other Adverse Events: Nausea, vomiting, anorexia, fatigue, rash (mostly Grade 1/2). | [2] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Standard housing conditions with ad libitum access to food and water.
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Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, PC-3, or WiDr) into the flank of each mouse.
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Dose Groups:
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Vehicle control (e.g., 5% hydroxypropylcellulose in water).
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This compound at three dose levels (e.g., 50, 100, and 200 mg/kg).
-
-
Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 21 days).
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
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Body Weight: Record individual body weights twice weekly.
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Clinical Observations: Perform daily checks for signs of toxicity (diarrhea, lethargy, ruffled fur, changes in food/water intake). A scoring system for diarrhea can be implemented (e.g., 0 = normal, 1 = soft stool, 2 = mild diarrhea, 3 = severe diarrhea).
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Blood Glucose: At baseline and weekly, measure blood glucose from a tail vein blood sample using a glucometer.
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-
Endpoint:
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Euthanize mice if tumor volume exceeds a predetermined size, if body weight loss is >20%, or if severe signs of toxicity are observed.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).
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Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) and the tumor for histopathological examination.
-
Protocol 2: Assessment of this compound-Induced Changes in Glucose Metabolism
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Acclimation: Acclimate mice for at least one week before the experiment.
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Dose Groups:
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Vehicle control.
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This compound at an effective dose (e.g., 200 mg/kg).
-
-
Glucose Tolerance Test (GTT):
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Fast mice overnight (16 hours).
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Administer this compound or vehicle orally.
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After a set time (e.g., 1 hour), administer a glucose solution (2 g/kg) intraperitoneally.
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Measure blood glucose from a tail vein blood sample at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
-
Insulin Tolerance Test (ITT):
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Fast mice for 4-6 hours.
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Administer this compound or vehicle orally.
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After a set time (e.g., 1 hour), administer human insulin (0.75 U/kg) intraperitoneally.
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Measure blood glucose from a tail vein blood sample at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
Data Analysis: Plot blood glucose levels over time for both GTT and ITT. Calculate the area under the curve (AUC) for a quantitative comparison between groups.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
ZSTK474 stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ZSTK474 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and DMF. It has low solubility in aqueous solutions. For optimal long-term stability, we recommend preparing stock solutions in high-quality, anhydrous DMSO. These stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: I observed precipitation of this compound in my cell culture medium after dilution from the DMSO stock. What could be the cause and how can I prevent it?
A2: Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its low aqueous solubility. This can lead to a lower effective concentration of the compound in your experiment and inconsistent results.
Troubleshooting Steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health and improve compound solubility.
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Dilution Method: When diluting the DMSO stock, add the stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing or mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
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Working Stock Solutions: Consider preparing an intermediate dilution of this compound in your cell culture medium before the final dilution into your experimental plates.
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Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, the solution should not be used.
Q3: I am seeing a decrease in the inhibitory effect of this compound in my long-term experiments (e.g., 48-72 hours). Could this be a stability issue?
A3: A decrease in the activity of this compound over longer incubation periods could be indicative of its degradation in the cell culture medium. While specific data on the half-life of this compound in various cell culture media is not available, the general recommendation for in vivo studies is to use freshly prepared formulations, which suggests that its stability in aqueous solutions may be limited.
Troubleshooting and Recommendations:
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Fresh Media Changes: For long-term experiments, consider replacing the cell culture medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.
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Empirical Stability Testing: We highly recommend performing a preliminary experiment to determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A detailed protocol for this is provided below.
Q4: How does the pH of the cell culture medium affect the stability of this compound?
A4: this compound is an s-triazine derivative. The stability of some triazine compounds has been shown to be dependent on pH. While specific studies on this compound's pH-dependent stability are not available, it is crucial to maintain a stable pH in your cell culture incubator (typically pH 7.2-7.4) to ensure consistent experimental conditions. Significant fluctuations in pH could potentially impact the stability of the compound.
Quantitative Data Summary
While specific quantitative data on the stability of this compound in cell culture media is not publicly available, the following table summarizes its solubility and recommended storage conditions.
| Parameter | Value | Reference |
| Solubility in DMSO | ~20-25 mg/mL | |
| Solubility in DMF | 25 mg/mL | |
| Aqueous Solubility | Low / Insoluble | |
| Stock Solution Storage (in DMSO) | -20°C for 1 year; -80°C for 2 years |
Experimental Protocols
Protocol for Empirical Determination of this compound Stability in Cell Culture Media
This protocol provides a framework for researchers to assess the stability of this compound in their specific experimental setup.
Objective: To determine the functional stability of this compound in a specific cell culture medium over a defined time course.
Principle: The stability of this compound will be assessed by its ability to inhibit the phosphorylation of a downstream target, Akt, after being incubated in cell-free culture medium for different durations.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
-
A cancer cell line known to have an active PI3K/Akt pathway (e.g., A549, PC-3).
-
Growth factor to stimulate the PI3K pathway (e.g., EGF, IGF-1).
-
Reagents for Western blotting, including primary antibodies for phospho-Akt (Ser473) and total Akt, and a suitable secondary antibody.
Procedure:
-
Preparation of this compound-containing Medium:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Prepare a sufficient volume of this medium for the entire experiment and keep it in a sterile container.
-
-
Incubation of this compound Medium:
-
Place the container of this compound-containing medium in a cell culture incubator (37°C, 5% CO2).
-
At various time points (e.g., 0, 8, 24, 48, and 72 hours), collect an aliquot of the medium. The 0-hour time point represents a freshly prepared solution.
-
-
Cell Treatment and Lysis:
-
Plate your chosen cancer cell line and grow to about 80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the serum-starved cells with the collected aliquots of this compound-containing medium for a short duration (e.g., 1-2 hours).
-
Include a positive control (cells treated with growth factor alone) and a negative control (untreated cells).
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After the treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes to induce Akt phosphorylation.
-
Immediately lyse the cells and prepare protein lysates for Western blotting.
-
-
Western Blot Analysis:
-
Perform Western blotting to detect the levels of phospho-Akt (Ser473) and total Akt.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
-
Data Interpretation:
-
Compare the levels of phospho-Akt inhibition by this compound at different pre-incubation time points. A significant increase in phospho-Akt levels in cells treated with medium that was pre-incubated for longer durations indicates degradation of this compound.
-
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the functional stability of this compound.
troubleshooting inconsistent ZSTK474 results in vitro
Welcome to the technical support center for ZSTK474. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during in vitro experiments with the PI3K inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might be encountering in a question-and-answer format, providing step-by-step guidance to help you resolve them.
Question 1: Why am I not observing the expected decrease in cell viability or proliferation after this compound treatment?
Answer:
Several factors can contribute to a lack of effect on cell viability. Follow these troubleshooting steps:
-
1. Verify Compound Integrity and Concentration:
-
Solution Stability: this compound is generally stable, but improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Concentration Verification: Ensure the final concentration in your assay is appropriate for your cell line. The half-maximal growth inhibitory concentration (GI50) for this compound is typically below 1 µM, with a mean GI50 of 0.32 µM across 39 human cancer cell lines[1]. However, sensitivity can vary significantly between cell lines.
-
-
2. Cell Line-Specific Sensitivity:
-
Check Published IC50 Values: Refer to the table below for reported IC50 values in various cell lines. Your cell line may be less sensitive, requiring higher concentrations or longer incubation times.
-
PI3K Pathway Status: The activation status of the PI3K pathway in your cell line can influence its sensitivity to this compound. Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive.
-
-
3. Experimental Conditions:
-
Incubation Time: A 72-hour incubation is common for assessing effects on cell proliferation with this compound[2]. Shorter incubation times may not be sufficient to observe a significant effect.
-
Cell Seeding Density: Ensure that your cells are in the logarithmic growth phase and not over-confluent, as this can affect their response to treatment.
-
-
4. Assay-Specific Issues:
-
Metabolic Assays (e.g., MTT, XTT): Some compounds can interfere with the enzymatic reactions of these assays. Consider using a non-enzymatic method for measuring cell proliferation, such as a sulforhodamine B (SRB) assay or direct cell counting, to confirm your results[3].
-
Question 2: I am not seeing a reduction in Akt phosphorylation (at Ser473) after this compound treatment in my Western blot analysis. What could be the issue?
Answer:
Failure to observe a decrease in phosphorylated Akt (p-Akt) is a common issue. Here is a systematic approach to troubleshoot this problem:
-
1. Treatment Time and Concentration:
-
Time Course: Inhibition of Akt phosphorylation is a rapid event. A decrease in p-Akt (Ser-473) can be observed in as little as 5 minutes after treatment with 0.5 µM this compound[4]. Ensure you are harvesting your cells at an appropriate time point (e.g., 5-60 minutes post-treatment).
-
Concentration: While this compound is a potent inhibitor, very low concentrations may not be sufficient to completely block PI3K activity. A concentration of 1 µM this compound has been shown to reduce PI3K activity to 4.7% of the untreated control[5].
-
-
2. Basal Pathway Activity:
-
Serum Starvation: To observe a clear inhibition of growth factor-induced PI3K signaling, it is often necessary to serum-starve your cells before treatment to reduce basal p-Akt levels. After starvation, you can stimulate the pathway with a growth factor (e.g., EGF, PDGF) in the presence or absence of this compound.
-
-
3. Western Blotting Technique:
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Ensure your primary antibody against p-Akt (Ser473) is validated and working correctly. Run appropriate positive and negative controls.
-
Loading Controls: Always probe for total Akt to confirm that the observed decrease in the p-Akt signal is not due to a general decrease in the total amount of Akt protein[4].
-
Question 3: My this compound results are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results often stem from subtle variations in experimental procedures. To improve reproducibility:
-
1. Standardize Protocols:
-
Compound Handling: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations for all experiments.
-
Assay Timing: Ensure that incubation times for drug treatment and assay development are kept constant across all experiments.
-
-
2. Reagent Quality:
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, which can affect the basal activity of the PI3K pathway and the cellular response to this compound. Consider testing and using a single lot of FBS for a series of experiments.
-
-
3. Control for Cell Cycle Effects:
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 16 | HTRF Assay | [1] |
| PI3Kβ | 44 | HTRF Assay | [1] |
| PI3Kδ | 5 | HTRF Assay | [1] |
| PI3Kγ | 49 | HTRF Assay | [1] |
| mTOR | >100,000 | Kinase Activity ELISA | [7] |
| DNA-PK | Weak Inhibition | Kinase-Glo Assay | [8] |
Table 2: GI50/IC50 of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Duration | Reference |
| A549 | Lung | ~0.3 (GI50) | Not Specified | [4] |
| PC-3 | Prostate | ~0.3 (GI50) | Not Specified | [4] |
| WiDr | Colon | ~0.3 (GI50) | Not Specified | [4] |
| OVCAR3 | Ovarian | ~0.1 (GI50) | Not Specified | [4] |
| AsPC-1 | Pancreatic | 0.23 | 72 h | [2] |
| Colo-357 | Pancreatic | 0.86 | 72 h | [2] |
| BxPC-3 | Pancreatic | 1.16 | 72 h | [2] |
| MIA PaCa-2 | Pancreatic | 1.8 | 72 h | [2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO as a vehicle control[2].
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2[2].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for p-Akt (Ser473) Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, you may choose to serum-starve them overnight. Treat the cells with this compound (e.g., 0.5 µM) or DMSO for a short duration (e.g., 15-60 minutes)[4].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total Akt.
Visualizations
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: ZSTK474 Efficacy and the NOTCH Signaling Pathway
Welcome to the technical support center for researchers investigating the efficacy of the PI3K inhibitor, ZSTK474, in the context of NOTCH signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe reduced sensitivity to this compound in our cancer cell line with known NOTCH pathway activation. What is the potential mechanism?
Activation of the NOTCH signaling pathway can lead to resistance to PI3K inhibitors like this compound through crosstalk with the PI3K/Akt pathway. Specifically, activated NOTCH1 can upregulate the expression of HES1, a transcriptional repressor that in turn downregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[1][2][3][4] Loss or reduction of PTEN function leads to constitutive activation of Akt, which can render cancer cells less dependent on the signaling targeted by this compound and thus more resistant to its effects.[5][6][7] This phenomenon is sometimes referred to as an "oncogene addiction switch," where the cancer cell's dependency shifts from one signaling pathway to another.[5][6][7]
Q2: Could inhibiting the PI3K/Akt pathway with this compound inadvertently activate the NOTCH pathway in our experimental model?
Yes, there is evidence of reciprocal regulation between the PI3K/Akt and NOTCH pathways.[1][5][6][7] Some studies suggest that the inhibition of the PI3K/mTOR pathway can lead to an unintentional activation of NOTCH signaling, which may contribute to the development of therapeutic resistance.[8] Therefore, it is crucial to monitor the activation status of the NOTCH pathway when treating cells with this compound for extended periods.
Q3: We are considering a combination therapy approach. Is there a rationale for co-inhibiting both the NOTCH and PI3K/Akt pathways?
Yes, a strong rationale exists for the dual inhibition of both pathways. Given the intricate crosstalk and the potential for reciprocal resistance, simultaneously targeting both NOTCH and PI3K/Akt signaling has shown synergistic effects in preclinical models of T-cell acute lymphoblastic leukemia (T-ALL) and glioblastoma.[5][6][7][9] This approach can prevent the "oncogene addiction switch" and lead to more potent anti-tumor activity.[5][6][7]
Q4: What are the key molecular markers to assess the activation status of the NOTCH and PI3K/Akt pathways in our experiments?
To effectively troubleshoot and interpret your results, we recommend monitoring the following markers:
| Pathway | Key Markers to Assess Activation |
| NOTCH Pathway | - Cleaved NOTCH1 (NICD1): The activated form of the NOTCH1 receptor. - HES1: A primary downstream transcriptional target of NOTCH signaling.[1][2] - c-Myc: A direct transcriptional target of NOTCH1 involved in cell growth.[2] |
| PI3K/Akt Pathway | - Phospho-Akt (Ser473/Thr308): Indicates activation of the central kinase Akt. - Phospho-GSK3β (Ser9): A downstream target of Akt. - PTEN: Expression levels of this tumor suppressor are critical, as its loss leads to PI3K/Akt pathway activation.[5][6][7] |
Q5: Our cells are showing resistance to this compound, but we don't see any changes in the NOTCH pathway. What are other potential resistance mechanisms?
Resistance to this compound is not exclusively linked to NOTCH signaling. Other mechanisms to consider include:
-
Multidrug Efflux Pumps: While one study suggests this compound is not susceptible to efflux by ABCB1 and ABCG2 pumps, it is worth investigating the expression and activity of other multidrug resistance proteins in your specific cell model.[10]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways. For instance, feedback activation of receptor tyrosine kinase (RTK) signaling has been observed upon inhibition of the PI3K/Akt pathway.
-
PIM Kinase Activity: The PIM kinase has been identified as a factor that can confer resistance to PI3K inhibitors by regulating redox signaling through NRF2.[11]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a NOTCH-activated cell line.
-
Hypothesis: Activation of the NOTCH pathway is conferring resistance to this compound.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Perform Western blotting or qPCR to confirm the activation status of both the NOTCH (Cleaved NOTCH1, HES1) and PI3K/Akt (p-Akt, PTEN) pathways in your resistant cells compared to a sensitive control.
-
Dual Inhibition Experiment: Treat the resistant cells with a combination of this compound and a NOTCH inhibitor (e.g., a gamma-secretase inhibitor like DAPT or Compound E).[9][12] Assess for synergistic effects on cell viability, proliferation, and apoptosis.
-
PTEN Status: Determine the PTEN status (expression level and mutational status) of your cell line, as PTEN loss is a key mechanism of resistance to NOTCH inhibition and can lead to PI3K/Akt pathway hyperactivation.[5][6][7]
-
Problem 2: Development of acquired resistance to this compound over time.
-
Hypothesis: Prolonged treatment with this compound has led to the activation of compensatory signaling pathways, potentially including the NOTCH pathway.
-
Troubleshooting Steps:
-
Characterize Resistant Clones: Generate this compound-resistant cell clones through long-term culture with increasing concentrations of the drug.
-
Pathway Profiling: Compare the activation status of the NOTCH and PI3K/Akt pathways in the resistant clones versus the parental cell line.
-
Combination Therapy in Resistant Clones: Test the efficacy of combining this compound with a NOTCH inhibitor in the newly generated resistant clones.
-
Experimental Protocols
Western Blotting for Pathway Activation Status
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved NOTCH1, HES1, p-Akt (Ser473), total Akt, and PTEN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Oncogenic NOTCH1 control of MYC and PI3K: challenges and opportunities for anti-NOTCH1 therapy in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crosstalk between NOTCH and AKT signaling during murine megakaryocyte lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NOTCH and PI3K-AKT pathways intertwined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Oncogene Addiction Switch from NOTCH to PI3K Requires Simultaneous Targeting of NOTCH and PI3K Pathway Inhibition in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination Effect of Notch1 and PI3K/AKT/mTOR Signaling Pathways Inhibitors on T-ALL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual effects of the PI3K inhibitor this compound on multidrug efflux pumps in resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Validation & Comparative
ZSTK474 vs. LY294002: A Comparative Guide to PI3K Inhibition Potency
This guide provides a detailed comparison of two widely recognized phosphatidylinositol 3-kinase (PI3K) inhibitors, ZSTK474 and LY294002. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency, selectivity, and experimental application of these compounds. The information presented is supported by experimental data from peer-reviewed studies.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and LY294002 against the four Class I PI3K isoforms and other selected kinases. Lower IC50 values indicate higher potency.
| Target | This compound IC50 | LY294002 IC50 |
| Class I PI3K Isoforms | ||
| PI3Kα | 16 nM[1][2][3] | 500 nM[4][5][6] |
| PI3Kβ | 44 nM[1][2][3] | 970 nM[4][5][6] |
| PI3Kδ | 4.6 - 5 nM[1][2][3] | 570 nM[4][5][6] |
| PI3Kγ | 49 nM[1][2][3] | Not specified |
| Other Kinases | ||
| mTOR | Very weak inhibition[3] | Inhibits[7] |
| CK2 | Not specified | 98 nM[4][5][6] |
| DNA-PK | Not specified | 1.4 µM[4][6] |
Key Findings:
-
Potency: this compound is a significantly more potent inhibitor of Class I PI3K isoforms than LY294002, with IC50 values in the low nanomolar range compared to the micromolar range for LY294002.[3][8] this compound has been shown to be approximately 20-fold to 30-fold more potent than LY294002 in direct comparisons.[3][8]
-
Selectivity: this compound is a potent pan-Class I PI3K inhibitor, meaning it strongly inhibits all four isoforms (α, β, δ, γ).[1][2] It exhibits high selectivity for PI3K over other protein kinases, with weak to no inhibition of mTOR.[3] In contrast, LY294002 is a broad-spectrum inhibitor that not only targets PI3K but also inhibits other PI3K-related kinases and unrelated kinases, such as mTOR, DNA-dependent protein kinase (DNA-PK), and Casein Kinase 2 (CK2).[4][5][6][7]
Experimental Protocols
The determination of inhibitor potency and cellular effects typically involves in vitro kinase assays and cell-based assays. Below are representative protocols.
In Vitro PI3K Inhibition Assay (HTRF Method)
This method measures the direct inhibition of recombinant PI3K enzyme activity. Homogenous Time-Resolved Fluorescence (HTRF) is a common non-radioactive technique used for this purpose.[1][9]
Methodology:
-
Reaction Setup: Recombinant human PI3Kα, β, δ, or γ enzyme is incubated in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound or LY294002) are added to the enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by adding the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP. The reaction is allowed to proceed for a set time, typically 1 hour, at room temperature.[6][7]
-
Detection: The reaction is stopped, and a detection reagent containing a biotinylated-PIP3 tracer and a fluorescent antibody is added. The amount of PIP3 produced is inversely proportional to the HTRF signal.
-
Data Analysis: The HTRF signals are plotted against the inhibitor concentrations. The IC50 value is calculated using a sigmoidal dose-response curve fit.[6][7]
Downstream Pathway Inhibition Assay (p-Akt Western Blot)
This cell-based assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream target, Akt.[10]
Methodology:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., A549, MCF-7) are cultured to 70-80% confluency.[10] Cells may be serum-starved to reduce basal PI3K activity.[10]
-
Inhibitor Incubation: Cells are pre-treated with various concentrations of the PI3K inhibitor or a vehicle control for 1-2 hours.[10]
-
Pathway Stimulation: The PI3K pathway is activated by stimulating the cells with a growth factor (e.g., IGF-1, EGF) for a short period (5-30 minutes).[10]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.[10][11]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by size using SDS-PAGE and then transferred to a PVDF membrane.[10][11]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA) to prevent non-specific antibody binding.[10]
-
The membrane is incubated overnight with a primary antibody specific for phosphorylated Akt (p-Akt Ser473). A separate blot is run using an antibody for total Akt as a loading control.[10]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[10]
-
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. A reduction in the p-Akt signal relative to the total Akt signal indicates inhibition of the PI3K pathway.[10][11]
Visualization of the PI3K Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the point of inhibition for this compound and LY294002.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Conclusion
This compound and LY294002 are both inhibitors of the PI3K pathway, but they differ substantially in their potency and selectivity. This compound is a highly potent, next-generation pan-Class I PI3K inhibitor with high selectivity against other kinases.[1][12] LY294002, an earlier and widely used tool compound, is significantly less potent and has a broader inhibitory profile, with known off-target effects on kinases like CK2 and mTOR.[7][13] For researchers requiring potent and specific inhibition of Class I PI3K activity, this compound represents a more precise tool, while the broader activity of LY294002 should be considered when interpreting experimental results.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. stemcell.com [stemcell.com]
A Comparative In Vitro Efficacy Analysis of PI3K Inhibitors: ZSTK474 versus Wortmannin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent phosphatidylinositol 3-kinase (PI3K) inhibitors, ZSTK474 and wortmannin. This analysis is supported by experimental data on their inhibitory concentrations, effects on cancer cell lines, and mechanisms of action.
This compound, a novel synthetic s-triazine derivative, and wortmannin, a fungal metabolite, are both potent inhibitors of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer. While both compounds target PI3K, they exhibit notable differences in their biochemical properties and cellular effects.
Quantitative Comparison of Inhibitory Activity
The in vitro potency of this compound and wortmannin has been evaluated through their half-maximal inhibitory concentrations (IC50) against various PI3K isoforms and their growth inhibitory effects (GI50) on a panel of human cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | PI3Kα | 16 | Pan-PI3K inhibitor.[1][2] |
| PI3Kβ | 44 | ||
| PI3Kδ | 5 | ||
| PI3Kγ | 49 | ||
| PI3K (in A549 cell lysate) | 37 | ||
| Wortmannin | PI3K (general) | 3 | Irreversible inhibitor.[3][4] |
| PI3K (in A549 cell lysate) | 11 | ||
| DNA-PK | 16 | Also inhibits other PI3K-related kinases.[3] | |
| ATM | 150 | ||
| PLK1 | 24 |
| Inhibitor | Cell Line Panel | Mean GI50 (µM) |
| This compound | JFCR39 (39 human cancer cell lines) | 0.32 |
| Wortmannin | JFCR39 (39 human cancer cell lines) | 10 |
Biochemically, this compound demonstrates potent, reversible, and ATP-competitive inhibition across all four class I PI3K isoforms.[1][2] In contrast, wortmannin acts as an irreversible, covalent inhibitor of PI3K.[5][6] This fundamental difference in their mechanism of action can influence the duration and nature of their cellular effects. In direct enzymatic assays using PI3K from A549 cell lysates, this compound and wortmannin showed comparable potency with IC50 values of 37 nM and 11 nM, respectively.[5] However, when evaluating cell growth inhibition across a panel of 39 human cancer cell lines, this compound exhibited a significantly lower mean GI50 value (0.32 µM) compared to wortmannin (10 µM), indicating stronger broad-spectrum anti-proliferative activity.[5]
Cellular Effects: Proliferation, Apoptosis, and Cell Cycle
| Effect | This compound | Wortmannin |
| Cell Proliferation | Potent inhibition across a wide range of cancer cell lines.[1][5] | Inhibits proliferation, but with generally higher GI50 values compared to this compound.[5] |
| Apoptosis | Induction of apoptosis is cell type-dependent and can be weak. For example, it induces apoptosis in OVCAR3 cells but not in A549 cells at similar concentrations.[5] | Enhances TRAIL-induced apoptosis in melanoma cell lines.[3] |
| Cell Cycle | Induces G1-phase arrest in cell lines like A549.[1][5] | Effects on cell cycle can be complex and may be linked to its broader kinase inhibitory profile. |
This compound has been shown to effectively block cell cycle progression at the G0/G1 phase in various human cancer cells, an effect attributed to the inactivation of cyclin D1 and enhanced expression of p27.[1] The induction of apoptosis by this compound appears to be a cell-type-dependent event.[5] For instance, while it induces apoptosis in OVCAR3 ovarian cancer cells, it primarily causes a G1-phase arrest in A549 lung cancer cells.[5]
Signaling Pathway Inhibition
Both this compound and wortmannin exert their effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation and activation of downstream effectors like Akt, which are crucial for cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of this compound and wortmannin.
Experimental Protocols
The following are generalized methodologies for key in vitro assays used to compare PI3K inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Methodology:
-
Purified recombinant PI3K isoforms (α, β, δ, γ) are incubated with various concentrations of the inhibitor (e.g., this compound or wortmannin).
-
The kinase reaction is initiated by the addition of ATP and a lipid substrate like phosphatidylinositol-4,5-bisphosphate (PIP2).
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of product (e.g., ADP or phosphorylated PIP3) is quantified, often using luminescence-based or radioactivity-based assays, which is proportional to the kinase activity.[7] The IC50 value is then calculated.
-
Cell Viability/Proliferation Assay (e.g., Sulforhodamine B Assay)
-
Objective: To assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the inhibitor for a specified duration (e.g., 48-72 hours).[5][8]
-
After incubation, the cells are fixed, and total cellular protein is stained with sulforhodamine B (SRB) dye.[5]
-
The absorbance is measured using a microplate reader to determine the total protein mass, which correlates with cell number.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined.[5]
-
Western Blot Analysis for Pathway Inhibition
-
Objective: To determine the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Methodology:
-
Cancer cells are cultured and treated with different concentrations of the inhibitor for a specific time.
-
The cells are then lysed to extract total protein, and the protein concentration is determined.[7]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of proteins in the PI3K pathway, such as Akt (p-Akt Ser473, p-Akt Thr308), S6K, and 4E-BP1.[7][9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the change in the ratio of phosphorylated to total protein indicates pathway inhibition.[7]
-
Caption: General experimental workflow for comparing PI3K inhibitors in vitro.
Conclusion
Both this compound and wortmannin are effective inhibitors of the PI3K pathway. This compound distinguishes itself with a more potent and broader anti-proliferative activity across numerous cancer cell lines in vitro and acts as a reversible pan-PI3K inhibitor. Wortmannin, while a potent biochemical tool, is an irreversible inhibitor with a broader kinase inhibition profile that also includes other PI3K-related kinases. The choice between these inhibitors for in vitro research may depend on the specific experimental goals, such as the desired duration of inhibition and the targeted cellular outcomes.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ZSTK474 and GDC-0941 in Targeting the PI3K Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Pan-PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. Among the numerous inhibitors developed, ZSTK474 and GDC-0941 (Pictilisib) have emerged as prominent pan-Class I PI3K inhibitors. This guide provides a comprehensive, data-driven comparison of these two compounds to inform research and drug development decisions.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Pocket
Both this compound and GDC-0941 are potent, orally bioavailable small molecules that exert their inhibitory effects by competing with adenosine triphosphate (ATP) at the ATP-binding pocket of the p110 catalytic subunit of Class I PI3K isoforms. By blocking the kinase activity of PI3K, these inhibitors prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to a cascade of events that can culminate in cell cycle arrest and apoptosis.[1]
Below is a diagram illustrating the PI3K signaling pathway and the points of inhibition by this compound and GDC-0941.
Quantitative Performance: A Comparative Analysis
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals nuances in the potency and isoform selectivity of this compound and GDC-0941. While both are considered pan-PI3K inhibitors, their efficacy against the four Class I isoforms (p110α, p110β, p110δ, and p110γ) varies.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | Source |
| This compound | 16 | 44 | 5 | 49 | [2] |
| GDC-0941 | 3 | 33 | 3 | 75 |
Note: IC50 values are sourced from different studies and may have been determined under slightly different experimental conditions. However, a study comparing the growth inhibition profiles of this compound and GDC-0941 across a panel of 39 cancer cell lines found a high correlation (r=0.863), suggesting a similar spectrum of cellular activity.[2]
Experimental Data and Protocols
The evaluation of PI3K inhibitors relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and GDC-0941.
PI3K Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of PI3K isoforms and the inhibitory potency of compounds.
Principle: The assay is based on the detection of PIP3, the product of the PI3K reaction, through a competitive immunoassay using a GST-tagged GRP1 PH domain (which binds to PIP3) and a biotinylated PIP3 tracer.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine the PI3K enzyme (p110α, β, δ, or γ), the lipid substrate (PIP2), and the test compound (this compound or GDC-0941) at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Stopping the Reaction: After a defined incubation period, add a stop solution containing EDTA to chelate Mg2+ and halt the enzymatic reaction.
-
Detection: Add the detection reagents, including the GST-tagged GRP1 PH domain labeled with a donor fluorophore (e.g., Europium cryptate) and the biotinylated PIP3 tracer labeled with an acceptor fluorophore (e.g., XL665).
-
Signal Measurement: After incubation, measure the HTRF signal. High PI3K activity leads to the production of unlabeled PIP3, which displaces the biotinylated PIP3 tracer from the PH domain, resulting in a low HTRF signal. Conversely, potent inhibition of PI3K results in a high HTRF signal.
-
Data Analysis: Calculate IC50 values by plotting the HTRF signal against the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or GDC-0941 for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.
Western Blotting for PI3K Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to confirm the on-target effect of the inhibitors.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound or GDC-0941 for a defined period, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt Ser473) or the total protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Compare the levels of phosphorylated protein to the total protein to assess the degree of pathway inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the comparative evaluation of PI3K inhibitors like this compound and GDC-0941.
Conclusion
Both this compound and GDC-0941 are potent pan-Class I PI3K inhibitors that have demonstrated significant anti-tumor activity in preclinical models. GDC-0941 generally exhibits lower IC50 values against the PI3K isoforms, suggesting higher biochemical potency. However, the similar cellular activity profiles observed in cancer cell line panels indicate that both compounds effectively inhibit the PI3K pathway in a cellular context. The choice between these inhibitors for a specific research application or as a developmental lead may depend on a variety of factors, including the specific cancer type, the genetic background of the tumor (e.g., PIK3CA mutations), and the desired pharmacokinetic and safety profiles. The experimental protocols and workflows provided in this guide offer a robust framework for conducting a thorough and objective comparison of these and other PI3K inhibitors.
References
A Head-to-Head Battle of PI3K/mTOR Inhibitors: ZSTK474 vs. BEZ235
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis for cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. Among the numerous inhibitors developed, ZSTK474 and BEZ235 have emerged as significant players, both targeting this crucial pathway but with distinct profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and BEZ235 are potent, ATP-competitive inhibitors of the PI3K/mTOR pathway. However, their inhibitory profiles across the different PI3K isoforms and mTOR complexes differ significantly.
This compound is a pan-class I PI3K inhibitor, demonstrating potent inhibition across all four class I PI3K isoforms (α, β, γ, and δ).[1][2][3] While it effectively blocks the PI3K signaling cascade, its inhibitory activity against mTOR is considerably weaker.[2][4] This positions this compound primarily as a potent PI3K inhibitor with limited direct mTOR inhibition.
BEZ235 (Dactolisib), in contrast, is a dual pan-PI3K and mTOR inhibitor.[5][6][7] It effectively targets all class I PI3K isoforms and also potently inhibits both mTORC1 and mTORC2.[7] This dual-targeting mechanism aims to provide a more comprehensive blockade of the PI3K/mTOR pathway, potentially overcoming feedback activation loops that can occur with single-target inhibitors.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition for both this compound and BEZ235.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and BEZ235 against various PI3K isoforms and mTOR.
| Target | This compound IC50 (nM) | BEZ235 IC50 (nM) |
| PI3Kα (p110α) | 16[1][2] | 4[6][7] |
| PI3Kβ (p110β) | 44[1][2] | 75[6][7] |
| PI3Kδ (p110δ) | 4.6 - 5[1][2] | 7[6][7] |
| PI3Kγ (p110γ) | 49[1][2] | 5[6][7] |
| mTOR | Weak inhibition[2][4] | 20.7[6][7] |
Data compiled from multiple sources. Values can vary based on assay conditions.
From the data, it is evident that both inhibitors are highly potent against the class I PI3K isoforms, with IC50 values in the low nanomolar range. BEZ235 demonstrates a clear dual-inhibitory profile with potent mTOR inhibition, whereas this compound's activity is primarily directed against the PI3K isoforms.
In Vitro Performance: Cellular Effects
The efficacy of these inhibitors has been evaluated in numerous cancer cell lines, revealing their impact on cell proliferation, cell cycle progression, and apoptosis.
Cell Proliferation
Both this compound and BEZ235 have demonstrated broad anti-proliferative activity across various cancer cell lines. This compound inhibited the growth of 39 human cancer cell lines with a mean GI50 (50% growth inhibition) value of 0.32 µmol/L.[1] BEZ235 has also shown potent growth-inhibitory effects in a dose-dependent manner in various cancer cell lines, including gastric and breast cancer.[8][9]
Cell Cycle Arrest
A common mechanism of action for PI3K/mTOR inhibitors is the induction of cell cycle arrest, primarily at the G1 phase. This compound has been shown to block cell cycle progression at the G0/G1 phase in various human cancer cells.[1][10] Similarly, treatment with BEZ235 leads to a G1 cell cycle arrest in gastric cancer cells.[8]
Apoptosis
The induction of apoptosis appears to be cell-type dependent for both inhibitors. While this compound has been reported to induce apoptosis in some sarcoma cell lines[11], other studies suggest it primarily causes cell cycle arrest without significant apoptosis.[1][10] For BEZ235, some studies report no significant induction of apoptosis[8], while others have observed apoptosis in specific contexts, such as in doxorubicin-resistant leukemia cells.[12]
In Vivo Efficacy: Preclinical Animal Models
The antitumor activity of both this compound and BEZ235 has been validated in vivo using xenograft models.
This compound , when administered orally, has shown strong antitumor activity against various human cancer xenografts, including melanoma and prostate cancer, without significant toxicity.[13][14][15] The in vivo anti-angiogenic effect of this compound has also been noted.[1]
BEZ235 has also demonstrated significant in vivo antitumor effects in models of gastric cancer and glioma.[8][16] However, its clinical development has been hampered by toxicity and a lack of efficacy in some trials.[5][17]
Clinical Development
Both this compound and BEZ235 have progressed to clinical trials. This compound has undergone Phase I clinical trials in patients with advanced solid malignancies.[18][19] BEZ235 has also been evaluated in multiple Phase I/II clinical trials for various cancers.[5][20] However, the clinical journey for BEZ235 has faced challenges due to its toxicity profile.[5][17]
Experimental Protocols
A general workflow for evaluating PI3K/mTOR inhibitors is outlined below.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the IC50 values of the inhibitors against purified PI3K isoforms and mTOR.
-
Reagents : Recombinant human PI3K isoforms (α, β, δ, γ) or mTOR, PIP2 substrate, ATP, and the test compound (this compound or BEZ235) at various concentrations.
-
Procedure :
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (PIP3) is detected using a specific antibody and a fluorescent probe in a time-resolved fluorescence reader.
-
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : The cells are treated with various concentrations of this compound or BEZ235 for a specified duration (e.g., 72 hours).
-
Assay :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and measured spectrophotometrically.
-
CellTiter-Glo® Assay : This assay measures ATP levels as an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis : The percentage of viable cells is calculated relative to untreated controls, and the GI50 or IC50 value is determined.
Western Blotting
This technique is used to detect the phosphorylation status of key proteins in the PI3K/mTOR pathway, such as Akt and S6 kinase (S6K), to confirm target engagement.
-
Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis : The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[8][21]
Conclusion
This compound and BEZ235 are both potent inhibitors of the PI3K/mTOR pathway with distinct inhibitory profiles. This compound acts as a pan-PI3K inhibitor with weak mTOR activity, while BEZ235 is a dual inhibitor of both PI3K and mTOR. Both compounds have demonstrated significant antitumor activity in preclinical models. The choice between these inhibitors will depend on the specific research question, the genetic background of the cancer being studied, and the desired therapeutic strategy. While BEZ235's dual-targeting approach is theoretically advantageous, its clinical utility has been limited by toxicity. This compound, with its more selective profile, may offer a different therapeutic window. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important research tools.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor profile of the PI3K inhibitor this compound in human sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antimetastatic Effects of this compound on Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dactolisib - Wikipedia [en.wikipedia.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating PI3K Pathway Dependency: A Comparative Guide to ZSTK474 and Other Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. ZSTK474 is a potent, orally available, ATP-competitive pan-class I PI3K inhibitor that has demonstrated significant antitumor activity in preclinical studies. This guide provides an objective comparison of this compound with other notable pan-PI3K inhibitors, supported by experimental data, to aid researchers in validating PI3K pathway dependency in their cancer models.
Performance Comparison of Pan-PI3K Inhibitors
The efficacy of this compound and other pan-PI3K inhibitors has been evaluated across various cancer cell lines and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.
In Vitro Potency: Inhibition of PI3K Isoforms
This compound demonstrates potent inhibitory activity against all four class I PI3K isoforms. A comparison of its half-maximal inhibitory concentrations (IC50) with other inhibitors highlights its pan-isoform activity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 16[1] | 44[1] | 5[1] | 49[1] | >1000 |
| GDC-0941 | 3[2] | 33[2] | 3[2] | 75[2] | 580 |
| BKM120 | 52 | 165 | 116 | 262 | >1000 |
| BEZ235 | 4 | 760 | 7 | 130 | 21 |
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been benchmarked against other inhibitors in various cancer cell lines. The data below represents the concentration of the inhibitor required to cause 50% growth inhibition (GI50 or IC50).
| Cell Line | Cancer Type | This compound (μM) | BKM120 (μM) | GDC-0941 (μM) | BEZ235 (μM) |
| MCF-7 | Breast Cancer | ~0.1 | 1.8 | ~0.3 | ~0.01 |
| U87MG | Glioblastoma | ~0.2 | ~0.5 | ~0.3 | ~0.02 |
| PC-3 | Prostate Cancer | ~0.4 | ~1.5 | ~0.5 | ~0.1 |
| A549 | Lung Cancer | ~0.5 | 2.1 | ~0.8 | ~0.1 |
Note: The IC50/GI50 values are compiled from various sources and may vary depending on the experimental conditions.
In Vivo Antitumor Efficacy in Xenograft Models
The in vivo efficacy of these inhibitors is a critical determinant of their therapeutic potential. The following table summarizes tumor growth inhibition (TGI) data from various human cancer xenograft models in mice.
| Inhibitor | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (%) |
| This compound | WiDr (Colon) | 400 mg/kg, daily | ~100[1] |
| This compound | A549 (Lung) | 200 mg/kg, daily | Significant inhibition |
| This compound | PC-3 (Prostate) | 200 mg/kg, daily | Significant inhibition |
| GDC-0941 | U87MG (Glioblastoma) | 150 mg/kg, daily | 98[2][3] |
| GDC-0941 | IGROV-1 (Ovarian) | 150 mg/kg, daily | 80[2][3] |
| BKM120 | DAOY (Medulloblastoma) | 60 mg/kg, daily | Significant inhibition[4] |
| BEZ235 | 786-0 (Renal) | 15 mg/kg, daily | 75[5] |
| BEZ235 | A498 (Renal) | 15 mg/kg, daily | 44.6[5] |
Signaling Pathways and Experimental Workflows
Visualizing the PI3K signaling pathway and the experimental steps to validate its dependency is crucial for designing and interpreting experiments.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing PI3K inhibitor efficacy.
Caption: A logical diagram comparing key features of selected PI3K inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. Below are methodologies for key assays used to assess PI3K inhibitor efficacy.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PI3K inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Replace the medium in the wells with 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt and S6 ribosomal protein, to confirm target engagement by the inhibitor.
Materials:
-
Cancer cell line of interest
-
PI3K inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the PI3K inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein levels.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of PI3K inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
PI3K inhibitor (e.g., this compound) formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the PI3K inhibitor (e.g., by oral gavage) and vehicle control according to the desired dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
By providing this comparative data and detailed methodologies, this guide aims to equip researchers with the necessary tools to effectively validate the dependency of their cancer models on the PI3K pathway using this compound and to benchmark its performance against other relevant inhibitors.
References
- 1. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
ZSTK474: A Comparative Analysis of Selectivity for PI3K Over mTOR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational anticancer agent ZSTK474, focusing on its selectivity for Phosphoinositide 3-kinase (PI3K) isoforms over the mammalian target of rapamycin (mTOR). The following sections present quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to offer a comprehensive overview for research and drug development professionals.
Data Presentation: this compound Kinase Inhibitory Potency
The selectivity of this compound is demonstrated by its potent inhibition of all four class I PI3K isoforms, while exhibiting significantly weaker activity against mTOR. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against these key cellular kinases.
| Target | IC50 (nM) | Ki (nM) |
| PI3Kα | 16 | 6.7 |
| PI3Kβ | 44 | 10.4 |
| PI3Kδ | 5 | 1.8 |
| PI3Kγ | 49 | 11.7 |
| mTOR | >10,000 | N/A |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
The determination of this compound's selectivity profile relies on robust in vitro kinase assays. Below are the detailed methodologies for the key experiments cited.
PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay quantitatively measures the activity of PI3K enzymes and the inhibitory effects of compounds like this compound.
Principle: The assay is based on the detection of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K-mediated phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2). A competition-based HTRF format is utilized where in vitro-generated PIP3 competes with a biotinylated PIP3 tracer for binding to a GST-tagged GRP1-PH domain, which is in complex with a Europium-labeled anti-GST antibody and streptavidin-XL665. The amount of light emitted is inversely proportional to the amount of PIP3 produced by the PI3K enzyme.
Protocol:
-
Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110δ, or p110γ) are incubated in a reaction buffer containing ATP and the lipid substrate, PIP2.
-
Inhibitor Addition: A series of dilutions of this compound are added to the reaction wells to determine its inhibitory effect.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period, typically 30-60 minutes.
-
Detection: A detection mixture containing the biotinylated PIP3 tracer, GST-GRP1-PH domain, Europium-labeled anti-GST antibody, and streptavidin-XL665 is added to the wells.
-
Signal Measurement: After an incubation period to allow for the binding equilibrium to be reached, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
mTOR Kinase Assay (ELISA-based)
The inhibitory activity of this compound against mTOR is assessed using an ELISA-based method.
Principle: This assay measures the phosphorylation of a specific mTOR substrate. An antibody that specifically recognizes the phosphorylated substrate is used to quantify the extent of the kinase reaction.
Protocol:
-
Plate Coating: A microplate is coated with a recombinant protein or peptide substrate for mTOR.
-
Kinase Reaction: Recombinant active mTOR enzyme is added to the wells along with ATP and the test compound, this compound, at various concentrations.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: After washing to remove unreacted components, a primary antibody specific to the phosphorylated substrate is added.
-
Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic HRP substrate (e.g., TMB).
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the mTOR activity.
-
Data Analysis: The IC50 values are calculated by analyzing the dose-dependent inhibition of the mTOR activity by this compound.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.
References
- 1. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
ZSTK474: A Potent Tool for Validating PI3K Downstream Targets
A Comparative Guide for Researchers
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] Validating the downstream targets of this complex pathway is crucial for both basic research and drug development. ZSTK474, a potent and selective pan-class I PI3K inhibitor, has emerged as a valuable tool for this purpose.[5][6] This guide provides an objective comparison of this compound with other PI3K inhibitors, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in their experimental design.
Performance Comparison of PI3K Inhibitors
This compound distinguishes itself as a potent, ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ).[7][8] Its high selectivity for class I PI3Ks over other lipid and protein kinases, including the closely related mTOR, makes it a precise tool for dissecting the PI3K pathway.[5][9] The following table summarizes the inhibitory activity of this compound and other commonly used PI3K inhibitors.
| Inhibitor | Type | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR Inhibition | Reference |
| This compound | Pan-Class I PI3K | 16 | 44 | 4.6 - 5 | 49 | Weak | [5][10] |
| LY294002 | Pan-Class I PI3K | 790 | - | - | - | Significant | [8][11] |
| Wortmannin | Pan-Class I PI3K | 11 | - | - | - | Significant | [8][11] |
| GDC-0941 | Pan-Class I PI3K | 3 | 33 | 3 | 75 | Weak | [5] |
| BEZ235 | Dual PI3K/mTOR | - | - | - | - | Potent | [5] |
| BKM120 | Pan-Class I PI3K | 52 | 166 | 116 | 262 | - | [5] |
IC₅₀ values can vary depending on the assay conditions.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound for validating downstream targets, a clear understanding of the PI3K signaling cascade and a robust experimental workflow are essential.
PI3K Signaling Pathway with this compound Inhibition
The following diagram illustrates the canonical PI3K signaling pathway and highlights the point of intervention by this compound. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][12] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[13][14] this compound competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 and subsequent activation of the downstream cascade.[5][7]
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation
A typical workflow to validate PI3K downstream targets using this compound involves treating cells with the inhibitor and subsequently measuring the phosphorylation status of putative downstream proteins.
Caption: A standard experimental workflow for validating PI3K downstream targets.
Key Experimental Protocols
Detailed and consistent protocols are paramount for obtaining reproducible results. Below are methodologies for key experiments used to assess the efficacy of this compound.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to detect changes in the phosphorylation of Akt at Ser473, a key downstream indicator of PI3K activity.[11][15]
1. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal PI3K activity.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes, 1 hour, 6 hours).[15]
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1][16]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16][17]
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell proliferation and viability.[1][3]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 48, 72 hours).[3] Include a vehicle control.
3. MTT Incubation:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
In Vitro PI3K Kinase Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to measure the direct inhibitory effect of this compound on PI3K enzymatic activity.[5][9]
1. Reaction Setup:
-
In a 384-well plate, add recombinant human PI3K enzyme (α, β, δ, or γ isoform).
-
Add varying concentrations of this compound or a control inhibitor.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
2. Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
3. Detection:
-
Stop the reaction and add the detection reagents, which typically include a biotinylated PIP3 tracer and a europium cryptate-labeled anti-GST antibody that binds to the GST-tagged kinase, and streptavidin-XL665.
-
The formation of a PIP3 product brings the europium cryptate and XL665 into close proximity, resulting in a FRET signal.
4. Signal Measurement:
-
Measure the HTRF signal at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of PIP3 produced.
-
Calculate the percent inhibition and determine the IC₅₀ value for this compound against each PI3K isoform.
Conclusion
This compound is a highly effective and specific tool for researchers investigating the PI3K signaling pathway. Its pan-class I inhibitory activity and favorable selectivity profile allow for the confident validation of downstream targets. By employing the robust experimental protocols outlined in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of PI3K signaling in both normal physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. oncotarget.com [oncotarget.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pan-PI3K Inhibitors with ZSTK474
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling node frequently hyperactivated in various malignancies, making it a prime target for drug development.[1][2][3] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have been developed to broadly suppress this pathway.[4] Among these, ZSTK474 has emerged as a potent and specific inhibitor. This guide provides an objective, data-driven comparison of this compound with other notable pan-PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Overview of this compound
This compound is an orally available, s-triazine derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms.[5][6] It was identified through a drug discovery system utilizing a panel of 39 human cancer cell lines (JFCR39) and has demonstrated significant antitumor activity in both preclinical in vitro and in vivo models.[7][8] A key characteristic of this compound is its high selectivity for PI3K over other protein kinases, including the related mTOR and DNA-PK.[6][7] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to G0/G1 cell cycle arrest rather than inducing apoptosis.[5][7][9][10][11]
Comparative Efficacy: this compound vs. Other Pan-PI3K Inhibitors
The following tables summarize the quantitative data from various studies, comparing the in vitro inhibitory activity and cellular growth inhibition of this compound with other well-characterized pan-PI3K inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| This compound | 16 | 44 | 4.6 - 5 | 49 | >10,000 | [6][7][10][12] |
| LY294002 | 790 | - | - | - | Significant Inhibition | [6][8] |
| Wortmannin | 11 | - | - | - | Significant Inhibition | [8] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 18 | 580 | [13] |
| BKM120 (Buparlisib) | 52 | 1660 | 1160 | 259 | - | [1] |
| BEZ235 (Dactolisib) | 4 | 760 | 120 | 250 | 21 | [7] |
Table 2: In Vitro Cellular Growth Inhibition (GI50)
| Inhibitor | Mean GI50 across JFCR39 Cell Line Panel (µM) | Reference |
| This compound | 0.32 | [7][8] |
| LY294002 | 7.4 | [8] |
| Wortmannin | 10 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K by this compound suppressed tumor growth not via apoptosis but G0/G1 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isoform-Specific Inhibition of PI3K α and δ by ZSTK474
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of ZSTK474 on the alpha (α) and delta (δ) isoforms of Class I phosphoinositide 3-kinase (PI3K). This compound, a novel s-triazine derivative, has been identified as a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms. While broadly active, experimental data reveals a notable differential in its potency, with the strongest inhibition observed against the PI3Kδ isoform. This guide summarizes the key quantitative data, details the experimental methodologies used for these assessments, and illustrates the relevant biological pathways.
Data Presentation: Quantitative Inhibitory Activity
This compound is characterized as a pan-PI3K inhibitor, however, it demonstrates the most potent activity against the PI3Kδ isoform.[1][2][3] The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound against all four Class I PI3K isoforms, providing a clear comparison of its relative potency.
Table 1: IC50 Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
|---|---|
| PI3Kα | 16[2][3][4] |
| PI3Kβ | 44[2][3][4] |
| PI3Kδ | 4.6 [3][4] |
Table 2: Ki Values of this compound for Class I PI3K Isoforms
| PI3K Isoform | Ki (nM) |
|---|---|
| PI3Kα | 6.7[1][4] |
| PI3Kβ | 10.4[1][4] |
| PI3Kδ | 1.8 [1][4][5] |
The data consistently demonstrates that this compound is most effective at inhibiting the PI3Kδ isoform, with IC50 and Ki values that are approximately 3.5-fold lower than those for the PI3Kα isoform. This enhanced potency for PI3Kδ suggests potential therapeutic applications in contexts where this isoform plays a critical role, such as in certain hematological malignancies and inflammatory conditions.[4][6]
Experimental Protocols
The quantitative data presented above was primarily generated using a non-radioactive, fluorescence-based enzyme assay.
Key Experiment: Homogeneous Time-Resolved Fluorescence (HTRF) PI3K Assay
This assay was utilized to determine the inhibitory activity of this compound against recombinant proteins of each Class I PI3K isoform.[1][2]
-
Principle: The HTRF assay measures the enzymatic activity of PI3K by detecting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The assay uses a PIP3-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and a biotinylated PIP3 tracer recognized by a fluorescent acceptor (e.g., streptavidin-XL660). In the absence of enzyme-produced PIP3, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). As the PI3K enzyme produces PIP3, it displaces the tracer, leading to a decrease in the FRET signal.
-
Methodology for IC50 Determination:
-
Each recombinant PI3K isoform (PI3Kα, β, δ, γ) was incubated with a series of concentrations of this compound.
-
A fixed concentration of ATP (typically 10 µM) was added to the reaction mixture to initiate the kinase reaction.[4]
-
The reaction was allowed to proceed for a defined period (e.g., 20 minutes) in the linear phase of the kinetic reaction.[4][7]
-
The reaction was stopped, and the detection reagents (fluorescently labeled antibody and tracer) were added.
-
After an incubation period to allow for binding equilibrium, the plate was read using a multilabel reader in time-resolved fluorescence mode.
-
The HTRF signal was calculated based on the ratio of emission at 665 nm (acceptor) to 620 nm (donor).
-
IC50 values were calculated by fitting the dose-response inhibition data to a logistic curve using software such as GraphPad Prism.[4]
-
-
Methodology for Ki Determination (Enzyme Kinetics):
-
PI3K activity was assayed at various concentrations of both ATP (e.g., 5, 10, 25, 50, 100 µM) and this compound.[4][7]
-
A Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) was generated for each concentration of this compound. The intersecting lines on the 1/v axis indicated that this compound acts as an ATP-competitive inhibitor.[2]
-
The slope of each line from the Lineweaver-Burk plot was then re-plotted against the corresponding this compound concentration.[4][7]
-
Mandatory Visualization: Signaling and Inhibition Diagrams
The following diagrams illustrate the PI3K signaling pathway and the workflow for determining this compound's inhibitory constants.
Caption: Generalized PI3K/Akt signaling pathway activated by growth factors.
Caption: this compound differentially inhibits PI3K isoforms, with highest potency for PI3Kδ.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (PI3K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. glpbio.com [glpbio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, a specific class I phosphatidylinositol 3-kinase inhibitor, induces G1 arrest and autophagy in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ZSTK474: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ZSTK474 are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. this compound is a potent and selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, and as such, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal. This document provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of this compound.
Understanding this compound: Inhibitory Profile
This compound is an ATP-competitive inhibitor of all four Class I PI3K isoforms.[1] Its inhibitory activity is summarized in the table below, providing key quantitative data for researchers working with this compound.
| PI3K Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| PI3Kα | 16 | 6.7 |
| PI3Kβ | 44 | 10.4 |
| PI3Kγ | 49 | 11.7 |
| PI3Kδ | 4.6 - 5 | 1.8 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.[2][3]
Step-by-Step Disposal Procedures for this compound
While a specific degradation protocol for this compound is not publicly available, the following step-by-step procedures are based on general guidelines for the disposal of hazardous chemical and cytotoxic waste in a laboratory setting and should be followed to ensure safety.
1. Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other lab supplies that have come into direct contact with the compound.
-
Liquid Waste: Unused stock solutions, experimental media containing this compound, and solvents used for cleaning and decontamination.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
-
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous waste.
2. Containerization:
-
Use clearly labeled, leak-proof, and chemically compatible containers for each type of waste.
-
Labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Any known hazard characteristics (e.g., "Cytotoxic," "Toxic").
-
The date when the waste was first added to the container.
-
-
Solid Waste: Collect in a designated, lined hazardous waste container. Keep the container closed when not in use.
-
Liquid Waste: Collect in a sealed, non-reactive hazardous waste container. Ensure the cap is securely fastened.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
3. Storage:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.
4. Decontamination:
-
Glassware and Surfaces: Decontaminate glassware and work surfaces that have been in contact with this compound. A common procedure involves an initial rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous liquid waste.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Contact your EHS office to schedule a waste pickup.
This compound Mechanism of Action: PI3K/Akt Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and growth.[4] The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. This compound is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 4. academic.oup.com [academic.oup.com]
Essential Safety and Operational Guide for Handling ZSTK474
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ZSTK474, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. Adherence to these protocols is essential for ensuring laboratory safety and experimental integrity.
1. Compound Information
-
IUPAC Name: 2-(difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole[1]
-
CAS Number: 475110-96-4[1]
-
Molecular Formula: C₁₉H₂₁F₂N₇O₂[1]
-
Molecular Weight: 417.4 g/mol [1]
2. Hazard Identification and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is designated for research use only and is not for human or veterinary use.[2] Therefore, a precautionary approach to handling is mandatory. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles that fit snugly against the face.[3] | Protects eyes from accidental splashes of this compound solutions. Standard safety glasses do not provide adequate protection from splashes.[3][4] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[4] It is crucial to check for glove integrity before use and to change them immediately if contaminated or torn. |
| Body Protection | A lab coat or gown, preferably one that is non-porous and resistant to chemicals.[3][5] | Protects skin and personal clothing from spills and contamination.[4][5] |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area. However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used.[5][6] | Minimizes the risk of inhalation, especially when handling the powdered form of the compound.[5][6] |
3. Operational and Handling Plan
3.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
When handling the solid form of the compound or preparing stock solutions, it is highly recommended to use a chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of any dust or aerosols.[5]
3.2. Solution Preparation
-
For in vitro studies: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 20 mg/mL and in dimethylformamide (DMF) at 25 mg/mL.[1]
-
For in vivo animal experiments: this compound can be suspended in a 5% hydroxypropylcellulose solution in water.[7][8]
3.3. Accidental Exposure Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be treated as chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Collect in a sealed, properly labeled waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various Class I PI3K isoforms.
| PI3K Isoform | IC₅₀ (nM) | Kᵢ (nM) |
| PI3Kα | 16[8] | 6.7[9] |
| PI3Kβ | 44[8] | 10.4[9] |
| PI3Kδ | 4.6[8] | 1.8[9] |
| PI3Kγ | 49[8] | 11.7[9] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.
This compound Mechanism of Action: The PI3K/Akt Signaling Pathway
This compound is an ATP-competitive inhibitor of all four class I PI3K isoforms.[8] By blocking PI3K activity, this compound prevents the phosphorylation of downstream targets, most notably Akt.[7][10] This inhibition leads to a cascade of effects, including the reduced phosphorylation of Glycogen Synthase Kinase 3β (GSK3β) and B-cell lymphoma 2-associated death promoter (BAD), ultimately leading to cell cycle arrest and apoptosis.[11]
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor activity of this compound, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
